6-Chloro-5-phenylpicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-9(8-4-2-1-3-5-8)6-7-10(14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVTXPUVKSEURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673486 | |
| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214352-99-4 | |
| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Chloro-5-phenylpicolinic Acid
Abstract
6-Chloro-5-phenylpicolinic acid is a substituted pyridine carboxylic acid derivative that holds significant potential as a key intermediate and structural motif in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a halogen, an aryl group, and a carboxylic acid on the pyridine core, makes it an attractive scaffold for library synthesis and lead optimization. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of this compound, designed for researchers and professionals in drug development and chemical synthesis. The proposed route is grounded in established, high-yield chemical transformations, including a palladium-catalyzed Suzuki-Miyaura cross-coupling and a subsequent selective oxidation. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols, and a critical discussion of the underlying chemical principles to ensure both reproducibility and a deep understanding of the synthetic strategy.
Introduction and Strategic Overview
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are prevalent in a vast array of biologically active molecules. This compound represents a valuable building block, combining the features of an arylated pyridine with a chelating picolinic acid moiety and a reactive chlorine handle for further derivatization.
Directly assembling such a tri-substituted ring in a single step is challenging. Therefore, a more strategic, multi-step approach is required. This guide details a scientifically sound two-step synthesis strategy that leverages a key intermediate, 6-chloro-5-phenyl-2-methylpyridine . The overall strategy is as follows:
-
Carbon-Carbon Bond Formation: Construction of the 5-phenylpyridine core via a regioselective Suzuki-Miyaura cross-coupling reaction.
-
Functional Group Transformation: Selective oxidation of the 2-methyl group on the pyridine ring to the corresponding carboxylic acid.
This approach is advantageous as it relies on well-understood, versatile, and scalable reaction classes, offering a high probability of success for laboratory-scale synthesis.
Retrosynthetic Analysis
A retrosynthetic approach to this compound logically deconstructs the molecule into simpler, more readily available precursors. The primary disconnection is the carboxylic acid group, which can be formed from the oxidation of a methyl group—a common and reliable transformation in pyridine chemistry[1]. This leads to the key intermediate, 6-chloro-5-phenyl-2-methylpyridine .
The second disconnection targets the phenyl-pyridine bond. This C-C bond can be efficiently formed using palladium-catalyzed cross-coupling chemistry, such as the Suzuki-Miyaura reaction[2][3]. This points to a reaction between a di-halogenated 2-methylpyridine and phenylboronic acid. For optimal regioselectivity, a starting material like 5-bromo-6-chloro-2-methylpyridine is ideal, as the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in oxidative addition to a Palladium(0) catalyst.
Caption: Retrosynthetic pathway for this compound.
Synthesis Pathway: Detailed Protocols and Mechanisms
This section outlines the two-step synthetic route from 5-bromo-6-chloro-2-methylpyridine to the final product.
Part A: Synthesis of 6-Chloro-5-phenyl-2-methylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons.[2][3] The reaction utilizes a palladium catalyst to couple an organoboron compound (phenylboronic acid) with an organohalide.
Causality and Experimental Choices:
-
Substrate: 5-Bromo-6-chloro-2-methylpyridine is chosen to ensure regioselective coupling at the C5 position. The C-Br bond undergoes oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Cl bond.[2]
-
Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is used. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, improving reaction efficiency and yields, especially for heteroaromatic substrates.[4]
-
Base: An aqueous base such as K₂CO₃ or Cs₂CO₃ is essential. The base activates the boronic acid, forming a more nucleophilic boronate complex, which is required for the crucial transmetalation step in the catalytic cycle.[4]
-
Solvent: A two-phase solvent system, typically an organic solvent like toluene or 1,4-dioxane with water, is used to dissolve both the organic-soluble substrates and the water-soluble inorganic base.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling step.
Experimental Protocol:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-6-chloro-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvents, toluene and water, in a 4:1 ratio (e.g., 10 mL of total solvent per 1 mmol of the starting halide).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 6-chloro-5-phenyl-2-methylpyridine.
Part B: Oxidation of 6-Chloro-5-phenyl-2-methylpyridine
The oxidation of the 2-methyl group (picoline) to a carboxylic acid is a classic transformation.[1] While various reagents can accomplish this, potassium permanganate (KMnO₄) is a robust and accessible choice for lab-scale synthesis.
Causality and Experimental Choices:
-
Oxidant: KMnO₄ is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds through a radical mechanism involving the abstraction of a benzylic proton.
-
Solvent: The reaction is typically run in water or a mixture of pyridine and water. Water is the solvent for KMnO₄, and pyridine can help solubilize the organic starting material.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, the temperature must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.
-
Work-up: The work-up involves quenching excess KMnO₄ with an alcohol (like isopropanol) and filtering off the manganese dioxide (MnO₂) byproduct. The product is then isolated by acidifying the aqueous solution, which protonates the carboxylate and causes the less soluble picolinic acid to precipitate.
Caption: Experimental workflow for the oxidation of the methyl group.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 6-chloro-5-phenyl-2-methylpyridine (1.0 eq) in a minimal amount of pyridine.
-
Add water to the flask. The ratio of water to pyridine can be adjusted (e.g., 10:1) to maintain solubility.
-
Heat the solution to approximately 80-90 °C.
-
Slowly add potassium permanganate (KMnO₄, approx. 3.0 eq) in portions over 1-2 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Quench any excess KMnO₄ by the dropwise addition of isopropanol until the purple color is completely discharged.
-
Filter the hot mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly acidify the clear filtrate to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl) with stirring.
-
A white precipitate of this compound should form.
-
Keep the mixture in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
Data Summary and Expected Results
The following table summarizes the key parameters for the proposed synthetic pathway. Yields are estimates based on similar transformations reported in the literature and may vary.
| Step | Reaction Type | Key Reagents | Solvent(s) | Temp. (°C) | Typical Time (h) | Est. Yield (%) |
| A | Suzuki Coupling | Phenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃ | Toluene/H₂O | 90-100 | 4-12 | 75-90 |
| B | Oxidation | Potassium Permanganate (KMnO₄) | H₂O/Pyridine | ~100 | 3-6 | 60-80 |
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-step sequence involving a regioselective Suzuki-Miyaura cross-coupling followed by a standard oxidation of the 2-methyl group. This pathway offers high modularity, allowing for the potential synthesis of various 5-aryl analogues by simply substituting different boronic acids in the first step. The protocols described herein are based on well-established and scalable chemical reactions, providing a solid foundation for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
Unraveling the Molecular Gambit: A Technical Guide to the Mechanism of Action of 6-Chloro-5-phenylpicolinic Acid
Foreword: The Picolinates - A Legacy of Auxinic Herbicides
In the intricate world of chemical biology and agrochemical science, the picolinic acid scaffold has long been recognized for its potent herbicidal properties. These synthetic compounds masterfully mimic the natural plant hormone indole-3-acetic acid (IAA), hijacking the plant's own growth regulation machinery to lethal effect. This guide delves into the presumptive mechanism of action of a specific picolinate, 6-Chloro-5-phenylpicolinic acid. While direct literature on this precise molecule is not extensively available, its structural features firmly place it within the well-established class of synthetic auxin herbicides.[1][2][3][4] This document, therefore, synthesizes our understanding of picolinic acid herbicides to provide an in-depth, technical exploration of the core biological processes that this compound is anticipated to modulate. For researchers, scientists, and drug development professionals, this guide offers a foundational understanding of the molecular interactions, cellular consequences, and experimental validation of this class of compounds.
I. The Central Dogma of Auxin Action: A Primer
To comprehend the action of an auxin mimic, one must first appreciate the elegant complexity of the natural auxin signaling pathway. This pathway is fundamental to nearly every aspect of plant growth and development, from cell elongation and division to root formation and tropic responses.[5][6]
The core of this signaling cascade involves a sophisticated protein degradation system. Under low auxin conditions, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors, binding to and inhibiting Auxin Response Factors (ARFs). ARFs are transcription factors that, when active, regulate the expression of a multitude of auxin-responsive genes.
The arrival of auxin initiates a molecular cascade. Auxin binds to a receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or its homologs, the Auxin Signaling F-box (AFB) proteins, which are part of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6] This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Aux/IAA repressor proteins. This interaction tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to modulate the transcription of auxin-responsive genes, thereby triggering a wide range of physiological responses.
II. This compound: The Synthetic Usurper
This compound, by virtue of its picolinic acid core, is predicted to function as a synthetic auxin.[3][7] Unlike the native auxin, IAA, which is subject to tight homeostatic control within the plant, synthetic auxins like the picolinates are typically more stable and persistent.[6] This stability leads to a continuous and overwhelming activation of the auxin signaling pathway, ultimately resulting in uncontrolled and disorganized growth that is fatal to susceptible plants.[5][6]
Molecular Interaction with the TIR1/AFB Co-Receptor Complex
The primary mode of action for picolinic acid herbicides is their ability to bind to the auxin co-receptor complex.[2][7] The picolinic acid molecule fits into the auxin-binding pocket of the TIR1/AFB proteins, effectively "gluing" the Aux/IAA repressors to the SCF E3 ubiquitin ligase complex. This leads to the perpetual degradation of Aux/IAA proteins, unleashing the activity of ARFs and causing a massive and sustained transcriptional reprogramming within the plant cell.
The specific substitutions on the picolinic acid ring, in this case, a chloro group at the 6-position and a phenyl group at the 5-position, are critical for the molecule's activity and selectivity. These substitutions influence the compound's binding affinity for the TIR1/AFB receptors, its stability within the plant, and its translocation to target tissues. Structure-activity relationship studies on various picolinic acid derivatives have shown that modifications at these positions can significantly impact herbicidal potency.[2][8]
Caption: A simplified diagram of the auxin signaling pathway and the disruptive action of this compound.
Downstream Cellular and Physiological Consequences
The hyper-stimulation of the auxin signaling pathway by this compound is expected to induce a cascade of detrimental physiological effects in susceptible plants, including:
-
Uncontrolled Cell Elongation and Division: The continuous activation of auxin-responsive genes leads to epinastic growth, stem and petiole twisting, and abnormal cell elongation.[5]
-
Ethylene Production: High levels of auxin are known to stimulate the production of ethylene, another plant hormone. Ethylene can exacerbate the symptoms of auxin overdose, leading to senescence and abscission.
-
Abscisic Acid (ABA) Accumulation: Recent studies have shown that auxinic herbicides can induce the production of ABA, a stress hormone that can contribute to the overall phytotoxic effects.[8]
-
Disruption of Vascular Tissues: The uncontrolled growth can crush and disrupt the phloem and xylem, impairing the transport of water and nutrients, and ultimately leading to plant death.
III. Experimental Validation of the Mechanism of Action
To empirically validate the presumed mechanism of action of this compound, a series of established experimental protocols can be employed.
A. In Vitro Binding Assays
The direct interaction between this compound and the TIR1/AFB receptor complex can be quantified using in vitro binding assays.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Covalently immobilize purified recombinant TIR1 or a specific AFB protein onto a sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.
-
Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).
B. Gene Expression Analysis
The effect of this compound on the transcription of auxin-responsive genes can be assessed using quantitative real-time PCR (qRT-PCR).
Protocol: qRT-PCR for Auxin-Responsive Gene Expression
-
Plant Treatment: Treat susceptible plant seedlings (e.g., Arabidopsis thaliana) with a range of concentrations of this compound.
-
RNA Extraction: Harvest plant tissues at various time points and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).
-
Analysis: Quantify the relative fold change in gene expression compared to untreated controls.
C. Whole Plant Bioassays
The herbicidal efficacy and auxin-like physiological effects of this compound can be evaluated through whole plant bioassays.
Protocol: Root Elongation Inhibition Assay
-
Seed Germination: Germinate seeds of a susceptible plant species on a control medium.
-
Transfer to Treatment Plates: Transfer seedlings with consistent root lengths to agar plates containing a concentration gradient of this compound.
-
Incubation: Incubate the plates vertically in a controlled growth chamber.
-
Measurement: Measure the primary root length after a defined period (e.g., 7-10 days).
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits root growth by 50%).
Caption: A workflow diagram illustrating the experimental validation of the mechanism of action.
IV. Concluding Remarks and Future Directions
This compound is poised to act as a classic synthetic auxin herbicide, exerting its phytotoxic effects by overwhelming the natural auxin signaling pathway. Its efficacy will be dictated by its affinity for the TIR1/AFB co-receptor complex and its stability within the plant. The experimental framework outlined in this guide provides a robust approach to confirming this mechanism of action and quantifying the biological activity of this compound.
Future research should focus on comparative studies with existing picolinate herbicides to understand the specific contributions of the 6-chloro and 5-phenyl substitutions to the molecule's herbicidal profile. Furthermore, investigating the metabolic fate of this compound in different plant species will be crucial for determining its selectivity and environmental persistence. A thorough understanding of its molecular interactions and physiological consequences will not only solidify our knowledge of this specific compound but also contribute to the rational design of next-generation herbicides with improved efficacy and environmental safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-phenylpicolinic Acid
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Chloro-5-phenylpicolinic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a detailed and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive spectral analysis and standardized protocols for the future empirical validation of this compound.
Introduction
This compound is a substituted pyridine carboxylic acid with a molecular structure that suggests potential applications in areas such as pharmaceuticals, agrochemicals, and materials science. The precise characterization of its molecular structure is a prerequisite for any further investigation into its chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for such characterization, providing detailed information about the connectivity of atoms, functional groups, and the overall molecular mass.
To date, a comprehensive set of experimental spectroscopic data for this compound has not been reported in publicly accessible literature. This guide, therefore, presents a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are founded on the well-established principles of spectroscopic theory and are supported by comparative analysis with the known spectral data of structurally related compounds, including 6-chloropicolinic acid and 5-phenylpicolinic acid. The aim is to provide a robust analytical framework for researchers working with this compound, aiding in its identification and characterization.
Molecular Structure
The molecular structure of this compound forms the basis for all spectroscopic predictions.
Figure 1. Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the pyridine ring, as well as the anisotropic effect of the phenyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~8.0 |
| H-4 | 7.9 - 8.1 | d | ~8.0 |
| Phenyl H (ortho) | 7.5 - 7.7 | m | - |
| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |
| COOH | 12.0 - 14.0 | br s | - |
Rationale for Predictions:
-
Pyridine Protons (H-3 and H-4): The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid and chloro substituents. H-3 is anticipated to be downfield from H-4 due to its proximity to the carboxylic acid group. They will appear as doublets due to coupling with each other.
-
Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region. The ortho protons are likely to be slightly downfield compared to the meta and para protons due to their proximity to the pyridine ring.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of acidic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine and benzene rings.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-COOH) | 165 - 170 |
| C-6 (C-Cl) | 150 - 155 |
| C-5 (C-Ph) | 140 - 145 |
| C-3 | 138 - 142 |
| C-4 | 125 - 130 |
| Phenyl C (ipso) | 135 - 140 |
| Phenyl C (ortho, meta, para) | 128 - 132 |
| COOH | 170 - 175 |
Rationale for Predictions:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. C-2 and C-6 will be significantly downfield due to their direct attachment to the electron-withdrawing carboxylic acid and chloro groups, respectively, and the nitrogen atom. C-5 will also be downfield due to the phenyl substituent.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the typical aromatic region. The ipso-carbon (attached to the pyridine ring) will be distinguishable from the other phenyl carbons.
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group will be the most downfield signal in the spectrum.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| 1700-1725 | C=O stretch (carboxylic acid) | Strong |
| 1550-1600 | C=C and C=N stretch (aromatic rings) | Medium-Strong |
| 1200-1300 | C-O stretch and O-H bend | Medium |
| 1000-1100 | C-Cl stretch | Medium |
| 700-800 | C-H out-of-plane bend (aromatic) | Strong |
Rationale for Predictions:
-
Carboxylic Acid Group: A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.
-
Aromatic Rings: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will give rise to several bands in the 1550-1600 cm⁻¹ region.
-
C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
-
C-H Bending: Strong C-H out-of-plane bending vibrations for the substituted aromatic rings will be observed in the 700-800 cm⁻¹ range.
Predicted Mass Spectrum (MS)
The mass spectrum will provide the molecular weight and information about the fragmentation pattern of the molecule.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 233 (¹²C₁₂H₈³⁵ClNO₂) and 235 (¹²C₁₂H₈³⁷ClNO₂) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of COOH (m/z = 188/190)
-
Loss of Cl (m/z = 198)
-
Loss of the phenyl group (m/z = 156/158)
-
Cleavage of the pyridine ring.
-
Figure 2. Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring spectroscopic data for a compound such as this compound.
7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3. Workflow for NMR spectroscopic analysis.
7.2 Infrared (IR) Spectroscopy
A common and effective method for solid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Figure 4. Workflow for ATR-FTIR spectroscopic analysis.
7.3 Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The following outlines a general workflow for ESI-MS.
Figure 5. Workflow for ESI-Mass Spectrometry analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While awaiting experimental verification, these predictions offer a valuable resource for the identification and characterization of this compound. The provided standard operating procedures also serve as a practical guide for researchers to obtain high-quality experimental data. The combination of predictive data and standardized protocols is intended to facilitate and accelerate research involving this and structurally related molecules.
The Genesis and Trajectory of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Development of Picolinic Acid Derivatives
This guide provides an in-depth exploration of the discovery and historical development of picolinic acid and its derivatives. From its early characterization in the 19th century to its contemporary applications in agriculture and medicine, this document traces the scientific journey of a seemingly simple molecule, revealing the intricate interplay of fundamental research and applied innovation. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the scientific reasoning that has propelled the field forward.
Foundational Discoveries: The Emergence of a Pyridine Carboxylic Acid
Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that was first synthesized in the 19th century through various methods involving pyridine derivatives.[1] The groundwork for its discovery was laid by the pioneering work of chemists like August Wilhelm von Hofmann, whose contributions to the understanding of pyridine chemistry were crucial.[1] Early synthesis typically involved the oxidation of α-picoline (2-methylpyridine) or related compounds under controlled conditions, often employing strong oxidizing agents like potassium permanganate.[1][2]
The initial interest in picolinic acid was largely academic, focusing on its chemical properties as a pyridine derivative and a carboxylic acid. It is an isomer of nicotinic acid (niacin or vitamin B3) and isonicotinic acid.[3] A significant early observation was its ability to act as a chelating agent, a property first reported by Weidel in 1879, who demonstrated its efficient chelation of copper and iron.[4] This characteristic would later prove to be central to its biological functions and therapeutic applications.
Early Synthetic Methodologies: The Permanganate Oxidation
One of the earliest and most common laboratory-scale methods for synthesizing picolinic acid was the oxidation of α-picoline with potassium permanganate (KMnO4).[2][5] This method, while effective, required careful control of reaction conditions to achieve good yields and often involved a multi-step workup process to isolate the final product.
Experimental Protocol: Permanganate Oxidation of α-Picoline [2]
Objective: To synthesize picolinic acid via the oxidation of α-picoline using potassium permanganate.
Materials:
-
α-Picoline
-
Potassium permanganate (KMnO4)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
95% Ethanol
-
Dry hydrogen chloride (gas)
-
Absolute ethanol
-
Dry ether
Procedure:
-
In a 5-liter three-necked flask equipped with a reflux condenser and stirrer, combine 2500 ml of water and 50 g of α-picoline.
-
Add 90 g of potassium permanganate to the solution and heat on a steam bath until the purple color has nearly disappeared (approximately 1 hour).
-
Introduce a second 90 g portion of permanganate, followed by 500 ml of water, and continue heating until the purple color is gone (2–2.5 hours).
-
Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash the solid with 1 liter of hot water.
-
Concentrate the filtrate under reduced pressure to 150–200 ml, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.
-
Chill the solution to approximately 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.
-
Filter the resulting crystals of picolinic acid hydrochloride and air-dry.
Rationale: The strong oxidizing nature of potassium permanganate is harnessed to convert the methyl group of α-picoline into a carboxylic acid. The reaction is performed in an aqueous medium, and the progress is visually monitored by the disappearance of the purple permanganate color. The workup involves separating the product from the manganese dioxide byproduct and unreacted starting materials, followed by precipitation as the hydrochloride salt to facilitate isolation.
A Paradigm Shift in Agriculture: The Rise of Picolinic Acid Herbicides
The mid-20th century marked a significant turning point in the story of picolinic acid, as its derivatives began to be explored for their biological activity. This led to the development of a major class of synthetic auxin herbicides that have had a profound impact on modern agriculture.[6] These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible broadleaf weeds.[6]
The Dawn of a New Herbicide Class: Picloram
The commercialization of picloram in the 1960s by Dow Chemical heralded the era of picolinic acid herbicides.[6][7] Picloram (4-amino-3,5,6-trichloropicolinic acid) demonstrated potent and persistent control of a wide range of broad-leaved weeds, particularly deep-rooted perennials and woody plants.[6][8] Its development represented a significant leap forward in selective weed control technology.[6]
Evolution and Refinement: From Clopyralid to Aminopyralid and Beyond
Following the success of picloram, research efforts focused on developing derivatives with improved selectivity, lower application rates, and more favorable environmental profiles.
-
Clopyralid: Introduced in 1975, clopyralid (3,6-dichloropicolinic acid) offered a different spectrum of weed control and was noted for its selectivity in various crops.[6][9]
-
Aminopyralid: Launched in 2005, aminopyralid represented a new generation of potency, providing effective weed control at significantly lower application rates.[6][10]
-
6-Aryl-Picolinates: More recent developments include the discovery of 6-aryl-picolinate herbicides like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[10][11] These compounds feature a phenyl group at the 6-position of the picolinic acid ring, offering unique weed control spectrums and favorable environmental characteristics.[10]
Mechanism of Action: Mimicking a Natural Hormone
Picolinic acid herbicides exert their effects by binding to the auxin co-receptor complex in plants. Specifically, they bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of ubiquitin ligase receptors.[10] This binding event triggers a cascade of downstream signaling that leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the expression of auxin-responsive genes. The subsequent disruption of normal hormonal balance leads to epinastic growth, tissue damage, and ultimately, plant death.
Figure 1: A simplified diagram illustrating the molecular mechanism of action of picolinic acid herbicides as synthetic auxins.
Comparative Efficacy of Picolinic Acid Herbicides
The efficacy of these herbicides is a critical factor in their application. The following table summarizes the typical application rates for several key picolinic acid derivatives.
| Herbicide | Year of Commercialization | Typical Application Rate (g/ha) | Target Weeds |
| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants[10] |
| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds[10] |
| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species[10] |
| Halauxifen-methyl | Recent | Not specified | Broadleaf weeds[10] |
| Florpyrauxifen-benzyl | Recent | Not specified | Broadleaf weeds[10] |
| Table 1: A comparison of key picolinic acid herbicides, their year of introduction, and typical application rates. |
Biological Significance and Therapeutic Potential: A Multifaceted Molecule
Beyond its role in agriculture, picolinic acid is an endogenous metabolite of the amino acid L-tryptophan in mammals, produced via the kynurenine pathway.[4][5] Its physiological functions have been a subject of growing interest, with research revealing a range of biological activities.
A Natural Chelator with Immunomodulatory Effects
As first observed in the 19th century, picolinic acid is an efficient chelator of metal ions, including zinc, iron, chromium, copper, and manganese.[4][12] This property is believed to play a role in the absorption of these essential trace elements from the gut.[12] Furthermore, picolinic acid has been shown to possess immunomodulatory and anti-proliferative effects.[4]
Emerging Antiviral and Anticancer Applications
Recent studies have highlighted the potential of picolinic acid and its derivatives in therapeutic applications.
-
Antiviral Activity: Research has demonstrated that picolinic acid can inhibit the entry of several enveloped viruses, including SARS-CoV-2 and influenza A virus, into host cells.[13][14][15] It appears to work by disrupting the viral envelope and interfering with the fusion of the viral and host cell membranes.[14][16] This broad-spectrum antiviral activity has positioned picolinic acid as a promising candidate for the development of new antiviral therapies.[13][17]
-
Anticancer Potential: The picolinamide scaffold (an amide derivative of picolinic acid) has been identified as a "privileged" structure in medicinal chemistry.[18] N-methylpicolinamide-containing compounds are being actively investigated as potential anticancer agents, with research focusing on their synthesis and structure-activity relationships.[19]
The Future of Picolinic Acid Derivatives: A Continuing Legacy
The journey of picolinic acid, from a laboratory curiosity to a cornerstone of modern herbicide technology and a promising therapeutic lead, underscores the enduring value of fundamental chemical research. The versatility of the picolinic acid scaffold continues to inspire the design and synthesis of novel derivatives with tailored biological activities.
Future research is likely to focus on several key areas:
-
Development of Novel Herbicides: The quest for more selective, potent, and environmentally benign herbicides will continue to drive the synthesis of new picolinic acid derivatives.[11]
-
Therapeutic Drug Development: The antiviral and anticancer properties of picolinic acid and its derivatives warrant further investigation and preclinical development.[14][19]
-
Advanced Synthesis Methodologies: The development of more efficient and sustainable synthetic routes to picolinic acid and its derivatives will be crucial for their large-scale production.[20][21]
The historical development of picolinic acid derivatives provides a compelling case study in the evolution of a chemical entity from basic science to impactful applications. The ongoing exploration of this versatile molecule promises to yield further innovations in both agriculture and human health.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Picolinic Acid Derivative: A Plant Growth Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]
- 12. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 13. Picolinic acid reveals its broad-spectrum antiviral abilities | The Microbiologist [the-microbiologist.com]
- 14. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 15. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indiabioscience.org [indiabioscience.org]
- 17. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]
- 18. benchchem.com [benchchem.com]
- 19. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
The Pharmacological Potential of 6-Chloro-5-phenylpicolinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Picolinic Acid Scaffold in Medicinal Chemistry
Picolinic acid, a pyridine-2-carboxylic acid, represents a privileged scaffold in the realm of biologically active molecules. As an endogenous metabolite of L-tryptophan, it and its synthetic derivatives have been shown to possess a wide array of physiological functions, including neuroprotective, immunomodulatory, and anti-proliferative effects.[1] The versatility of the picolinic acid core, amenable to diverse chemical modifications, has led to the development of compounds with applications ranging from herbicides to potential therapeutics for a variety of human diseases.[2][3] This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 6-Chloro-5-phenylpicolinic acid, based on structure-activity relationship (SAR) studies of related picolinic acid compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, this guide will extrapolate its potential pharmacological profile, offering a valuable resource for researchers in drug discovery and development.
Chemical Profile and Synthesis
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₈ClNO₂
-
Molecular Weight: 233.65 g/mol
-
CAS Number: 1214352-99-4
The synthesis of this compound, while not extensively detailed in the literature, can be conceptually approached through established synthetic methodologies for substituted picolinic acids. A plausible synthetic route could involve the oxidation of a corresponding 2-methylpyridine precursor. For instance, a process analogous to the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid could be adapted, starting from a suitable 6-chloro-2-methyl-5-phenylpyridine intermediate.[4]
Potential Biological Activities and Mechanisms of Action
The biological activities of picolinic acid derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. The presence of a chlorine atom at the 6-position and a phenyl group at the 5-position of the picolinic acid core in this compound suggests several potential areas of biological activity.
Herbicidal Activity: A Synthetic Auxin Analogue
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[5][6] Compounds like picloram and clopyralid have been used for decades for broadleaf weed control.[5][7] More recent developments have led to highly potent 6-aryl-picolinate herbicides.[7]
Mechanism of Action: Synthetic auxin herbicides mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[7] This binding initiates a cascade of events leading to the degradation of Aux/IAA transcriptional repressors, which in turn activates auxin-responsive genes.[5] The resulting uncontrolled expression of these genes leads to epinastic growth, accumulation of abscisic acid and ethylene, and ultimately, plant death.[5][8]
The 6-phenyl substitution in this compound is particularly noteworthy, as 6-aryl-2-picolinates have demonstrated excellent herbicidal activities.[7] It is highly probable that this compound would exhibit herbicidal properties by acting as a synthetic auxin.
Proposed Herbicidal Signaling Pathway:
Caption: Proposed mechanism of herbicidal action for this compound.
Quantitative Data for Related Picolinic Acid Herbicides:
| Compound | Target Weed | IC50 / ED50 | Reference |
| Picloram | Cirsium arvense | ED50: ~125-1120 g/ha | [7] |
| Aminopyralid | Cirsium arvense | ED50: ~5-120 g/ha | [7] |
| Compound V-8 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | Post-emergence broadleaf weeds | Better than picloram at 300 g/ha | [6] |
Antimicrobial Activity
Picolinic acid and its derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[9][10][11][12] The proposed mechanism often involves the chelation of metal ions essential for microbial growth and enzymatic function.[11]
Potential for this compound: The presence of the electron-withdrawing chloro and phenyl groups could modulate the electronic properties of the picolinic acid core, potentially enhancing its interaction with microbial targets. The lipophilicity imparted by the phenyl group may also facilitate passage through microbial cell membranes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MIC Values for Picolinic Acid and its Salts:
| Compound | Microorganism | MIC (mg/mL) at pH 5.0 | MIC (mg/mL) at pH 7.0 | Reference |
| Picolinic Acid | Staphylococcus aureus | 0.02 - 0.78 | 0.19 - 3.13 | [9] |
| Sodium Picolinate | Staphylococcus aureus | 0.02 - 0.78 | 0.19 - 3.13 | [9] |
| Picolinic Acid | Escherichia coli | 0.5 | - | [11] |
| Zinc Picolinate | Escherichia coli | 0.5 | - | [13] |
Enzyme Inhibition
Picolinic acid derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[2][3]
-
Dopamine β-monooxygenase (DBM) Inhibition: Substituted picolinic acids have been shown to inhibit DBM, an enzyme involved in the biosynthesis of norepinephrine.[14] Structure-activity relationship studies indicate that lipophilic groups at the 4-position and bulky substituents at the 5-position can enhance inhibitory activity.[14] The phenyl group at the 5-position of this compound aligns with this finding, suggesting potential DBM inhibitory activity.
-
Acetylcholinesterase (AChE) Inhibition: Picolinamide derivatives have been synthesized and evaluated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[15] The picolinamide scaffold demonstrated stronger activity than the corresponding benzamide derivatives.[15] While this compound is a carboxylic acid and not an amide, it could serve as a precursor for the synthesis of picolinamide-based AChE inhibitors.
-
Metallo-β-lactamase (MBL) Inhibition: Dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to β-lactam antibiotics.[16] This suggests that the picolinic acid scaffold can be functionalized to target the active sites of metalloenzymes.
Workflow for Screening Enzyme Inhibitors:
Caption: A generalized workflow for the discovery of enzyme inhibitors.
Neurological and Anticonvulsant Activities
Picolinic acid is an endogenous metabolite in the brain and has been shown to possess neuroprotective properties.[1] It can protect against the neurotoxic effects of quinolinic acid, another tryptophan metabolite.[17][18] Furthermore, derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant activity.[19] For instance, picolinic acid 2-fluorobenzylamide was identified as a potent anticonvulsant with low neurotoxicity.[19] The potential of this compound to cross the blood-brain barrier and interact with neurological targets warrants investigation.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is not yet abundant in the public domain, a comprehensive analysis of the structure-activity relationships of related picolinic acid derivatives provides a strong foundation for predicting its pharmacological potential. The presence of the 6-chloro and 5-phenyl substituents suggests a high likelihood of potent herbicidal activity through the synthetic auxin mechanism. Furthermore, promising avenues for investigation include its potential as an antimicrobial agent, an enzyme inhibitor (particularly for DBM), and a modulator of neurological pathways.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic and agrochemical potential of this compound. Further investigation, including its synthesis, in vitro and in vivo biological evaluation, and toxicological profiling, is necessary to fully elucidate its pharmacological profile and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 9. ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES [journal.pan.olsztyn.pl]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scihub.org [scihub.org]
- 14. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 16. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Modeling and Docking of 6-Chloro-5-phenylpicolinic acid
Preamble: The Rationale for a Computational First Approach
In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. The "fail early, fail cheap" paradigm is not just a mantra but a necessity. It is within this context that in silico methodologies, such as molecular modeling and docking, have transitioned from academic curiosities to indispensable tools in the pharmaceutical and biotechnology sectors. These computational techniques allow us to build, test, and refine hypotheses about a molecule's biological activity before a single pipette is lifted, thereby conserving resources and directing laboratory efforts toward the most promising avenues.
This guide provides an in-depth technical walkthrough of the in silico analysis of 6-Chloro-5-phenylpicolinic acid , a molecule belonging to the picolinic acid class of compounds. Picolinic acid and its derivatives are known for their versatile biological activities, often acting as metal chelators and forming stable complexes that can influence biological systems.[1][2] This document is structured not as a rigid protocol but as a logical workflow, mirroring the thought process of a computational chemist. We will explore the "why" behind each step, grounding our methodology in established scientific principles to ensure a robust and defensible computational model.
Part 1: Foundational Analysis of the Ligand
Before any simulation can begin, a thorough understanding of the molecule is paramount. This compound is a pyridine derivative with three key features: a carboxylic acid group, a chloro substituent, and a phenyl ring. These moieties dictate its electronic, steric, and pharmacokinetic properties.
Physicochemical Profile
A molecule's potential as a drug is heavily influenced by its physicochemical properties, which can be predicted using computational tools. These parameters, often guided by frameworks like Lipinski's Rule of Five, provide an early assessment of "drug-likeness."
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C12H8ClNO2 | Defines the elemental composition. |
| Molecular Weight | 233.65 g/mol | Influences absorption and diffusion; well within drug-like range (<500). |
| logP (Octanol/Water) | ~2.5 - 3.0 | Measures lipophilicity; affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area | 50.5 Ų | Predicts cell permeability; values <140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 (from COOH) | Affects binding specificity and solubility. |
| Hydrogen Bond Acceptors | 3 (N in ring, 2 O in COOH) | Affects binding specificity and solubility. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Determines the ionization state at physiological pH (7.4), where it will be deprotonated (carboxylate). |
Note: These values are estimations derived from standard computational algorithms and provide a baseline for further study.
Part 2: The In Silico Discovery Workflow
Our approach is a multi-stage process designed to be self-validating at each critical juncture. The workflow ensures that the final docking results are not merely computational artifacts but are built upon a foundation of careful preparation and logical choices.
Caption: High-level workflow for in silico drug discovery.
Target Identification: Formulating a Testable Hypothesis
The biological activity of this compound is not explicitly defined. Therefore, our first task is to identify a putative biological target. Picolinic acid derivatives have shown promise as inhibitors of various enzymes, particularly metalloenzymes and kinases.[3][4] For this guide, we will hypothesize that the structural features of our molecule make it a potential inhibitor of a Matrix Metalloproteinase (MMP) , specifically MMP-9 (Gelatinase B) , an enzyme implicated in cancer metastasis and inflammation. The rationale is twofold:
-
The carboxylic acid can act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP active site.
-
The phenyl and pyridine rings can form favorable hydrophobic and pi-stacking interactions within the enzyme's specificity pockets.
We will use the crystal structure of human MMP-9 for our study, which can be obtained from the Protein Data Bank (PDB).[5]
Experimental Protocol: Molecular Docking
This protocol outlines the step-by-step methodology for docking this compound into the active site of MMP-9. This process is a cornerstone of structure-based drug design.[6][]
Caption: Step-by-step molecular docking workflow.
Step 1: Ligand Preparation
-
Rationale: A low-energy, geometrically correct 3D structure of the ligand is essential for an accurate docking simulation. The protonation state is particularly critical.
-
Protocol:
-
Sketch this compound in a molecular editor (e.g., MarvinSketch, ChemDraw).
-
Use software (e.g., Open Babel) to generate a 3D conformation.
-
Perform energy minimization using a suitable force field like MMFF94.
-
Crucial Step: Adjust the protonation state of the carboxylic acid to its anionic form (carboxylate), as it will be deprotonated at physiological pH.
-
Save the final structure in a docking-ready format (e.g., .pdbqt for AutoDock Vina), which includes atomic charges and rotatable bond information.
-
Step 2: Protein Target Preparation
-
Rationale: Raw PDB structures are not suitable for docking. They often contain experimental artifacts, lack hydrogen atoms, and may have missing residues that must be corrected.
-
Protocol:
-
Download the PDB file for human MMP-9 (e.g., PDB ID: 4H1Q).
-
Using a molecular modeling suite (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and, if necessary, repair any missing side chains or loops.
-
Assign partial charges to all atoms (e.g., Gasteiger charges).
-
Save the cleaned protein structure in the .pdbqt format.
-
Step 3: Defining the Binding Site (Grid Generation)
-
Rationale: Docking algorithms need a defined search space to explore potential binding poses efficiently. This space, or "grid box," should encompass the entire active site.
-
Protocol:
-
Load the prepared protein structure into a visualization tool (e.g., AutoDockTools, UCSF Chimera).
-
Identify the catalytic Zinc ion and key surrounding residues (e.g., the HExxHxxGxxH motif).
-
Define the center of the grid box on or near the Zinc ion.
-
Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to needlessly increase computation time.
-
Step 4: Performing the Docking Simulation
-
Rationale: This is the core computational step where the software systematically explores different orientations and conformations of the ligand within the defined binding site, evaluating each pose with a scoring function.[8]
-
Protocol:
-
Use a validated docking program such as AutoDock Vina.
-
Provide the prepared ligand and protein files, along with the grid box configuration.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 16 or higher is recommended for final calculations.
-
Execute the docking run. The output will be a set of predicted binding poses ranked by their binding affinity scores.
-
Part 3: Interpreting the Results - From Data to Insight
The output of a docking simulation is a wealth of data that requires careful interpretation. The goal is to move beyond a simple binding score to a plausible, chemically intuitive model of interaction.
Analysis of Docking Poses and Scores
The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a more favorable predicted interaction.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Predicted Interactions |
| 1 | -8.5 | 0.00 | Carboxylate chelates catalytic Zn²⁺; Phenyl ring in S1' pocket; H-bond with Leu188. |
| 2 | -8.2 | 1.35 | Carboxylate chelates catalytic Zn²⁺; Phenyl ring shows alternate pi-stacking with His226. |
| 3 | -7.9 | 2.10 | Different orientation where the chloro-pyridine moiety occupies the S1' pocket. |
Expert Insight: The Fallacy of Scores: A docking score is an estimation, not a precise measurement of binding affinity. It is most powerful when used for relative comparison (e.g., comparing different ligands in the same active site) rather than as an absolute predictor of potency. The plausibility of the binding pose and the specific interactions formed are often more informative than the score alone.
Visualization of the Binding Mode
Visual inspection of the top-ranked pose is essential for validating the docking result. Using software like PyMOL or Discovery Studio, we can analyze the predicted interactions in 3D. For our hypothetical docking of this compound into MMP-9, a successful pose would ideally show:
-
Zinc Chelation: The two oxygen atoms of the carboxylate group forming coordinate bonds with the catalytic Zn²⁺ ion.
-
Hydrophobic Interactions: The phenyl ring fitting snugly into the large, hydrophobic S1' specificity pocket of the enzyme.
-
Hydrogen Bonding: The pyridine nitrogen or other atoms forming hydrogen bonds with backbone or side-chain atoms of the protein, such as Leu188 or Ala189.
Part 4: Post-Docking Validation and Future Directions
A single docking run is a static snapshot. To increase confidence in our model, further computational validation is recommended.
-
Molecular Dynamics (MD) Simulation: MD simulations can assess the stability of the predicted protein-ligand complex over time (nanoseconds to microseconds).[] If the ligand remains stably bound in its docked pose throughout the simulation, it lends significant support to the docking hypothesis.
-
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This helps to identify potential liabilities early in the discovery process.[5]
-
Lead Optimization: The docking model serves as a powerful guide for structure-activity relationship (SAR) studies. For example, our model might suggest that adding a substituent to the phenyl ring could lead to additional favorable interactions, thereby guiding the synthesis of more potent analogues.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking analysis of this compound. By grounding our study in a clear hypothesis and employing a multi-step process of preparation, simulation, and critical analysis, we can generate a plausible model of its interaction with a putative biological target, MMP-9. This computational model is not an end in itself but a powerful starting point. It provides actionable insights that can guide experimental validation, de-risk the drug discovery process, and ultimately accelerate the development of novel therapeutics.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 6-Chloro-5-phenylpicolinic Acid: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-phenylpicolinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group and a chlorine atom on the pyridine ring, offers multiple reaction sites for chemical modification. This guide provides an in-depth overview of its chemical identity, synthesis, and potential applications, with a focus on its role in drug discovery and development.
Core Chemical Identity
This compound is identified by its specific chemical structure and identifiers, which are crucial for sourcing and regulatory purposes.
| Identifier | Value | Source |
| CAS Number | 1214352-99-4 | [1][2][3] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1][2] |
| Molecular Weight | 233.65 g/mol | [1][2] |
| IUPAC Name | 6-chloro-5-phenylpyridine-2-carboxylic acid | [1] |
| SMILES | O=C(O)c1nc(Cl)ccc1c2ccccc2 | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis and Mechanism
The synthesis of substituted picolinic acids often involves multi-step processes, including cross-coupling reactions to introduce the phenyl group and subsequent oxidation or hydrolysis to yield the carboxylic acid. While specific proprietary synthesis methods for this compound may vary, a general plausible synthetic workflow can be conceptualized based on common organic chemistry reactions for similar heterocyclic compounds.
A potential synthetic route could start from a dichloropyridine derivative, followed by a selective Suzuki or Stille cross-coupling to introduce the phenyl group, and finally, a manipulation of a functional group to reveal the carboxylic acid.
Conceptual Synthesis Workflow
The diagram below illustrates a potential high-level workflow for the synthesis of this compound. The choice of catalyst, solvent, and reaction conditions is critical at each step to ensure high yield and regioselectivity.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Picolinic acid and its derivatives are recognized as important scaffolds in medicinal chemistry. The presence of a chlorine atom and a phenyl group in this compound makes it a versatile intermediate for creating libraries of compounds for screening.
-
Scaffold for Novel Therapeutics: The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). The chlorine atom can be a site for further cross-coupling reactions or nucleophilic substitutions.
-
Intermediate for Complex Molecules: Picolinic acid derivatives are used in the synthesis of more complex molecules, including inhibitors of enzymes like PI3-kinase and agonists for receptors such as the serotonin 5-HT2c receptor, which are targets for various diseases.[4]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of analytical techniques. Commercial suppliers often provide access to analytical data for their products.[2]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the position of the substituents on the pyridine ring.
A comprehensive analysis using these methods is essential to validate the material before its use in sensitive research and development applications.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored in an inert atmosphere, such as under argon or nitrogen, at a refrigerated temperature of 2-8°C.[2]
-
Safety: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined chemical identity, coupled with its versatile reactivity, makes it a valuable tool for researchers and scientists. Understanding its synthesis, properties, and analytical characterization is fundamental to leveraging its full potential in the development of novel chemical entities.
References
The Evolving Landscape of Substituted Picolinic Acids: A Technical Guide for Chemical Innovation
Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a cornerstone of modern chemical research and development.[1] This "privileged" scaffold, as it is often termed in medicinal chemistry, serves as a versatile blueprint for creating molecules with profound effects across agriculture, medicine, and materials science.[2] The strategic placement of various functional groups onto the picolinic acid core allows for the fine-tuning of a compound's steric and electronic properties, dramatically influencing its biological activity and chemical behavior.
This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) that define this vital class of molecules. It is designed for researchers, scientists, and drug development professionals, offering not just established protocols but also the causal reasoning behind experimental choices, fostering a deeper understanding of how to innovate within this chemical space.
Core Synthetic Strategies: Building the Picolinic Acid Backbone
The creation of substituted picolinic acids is a foundational skill for chemists in this field. Methodologies often begin with commercially available, pre-substituted pyridines or involve building the substituted ring system from acyclic precursors. A common and robust approach involves the oxidation of a substituent at the 2-position of the pyridine ring, such as a methyl group (α-picoline), to form the carboxylic acid.[3]
However, for creating diverse libraries of compounds for screening, more sophisticated strategies are required. These often involve multi-step sequences that allow for precise control over the placement of substituents.
Protocol 1: Synthesis of a Halogenated Picolinic Acid Derivative
This protocol outlines a representative synthesis of a di-halogenated aminopicolinic acid, a common core structure for potent herbicides. The rationale behind this multi-step process is to introduce substituents sequentially, leveraging the directing effects of existing groups and protecting reactive sites as needed.
Step 1: N-Oxide Formation
-
Action: React the starting picoline with an oxidizing agent like hydrogen peroxide in acetic acid.
-
Causality: The pyridine N-oxide is formed to activate the pyridine ring for electrophilic nitration, particularly at the 4-position, which is otherwise disfavored.
Step 2: Electrophilic Nitration
-
Action: Treat the N-oxide with a mixture of fuming nitric acid and sulfuric acid.[4]
-
Causality: This classic nitrating mixture introduces a nitro group at the 4-position. The N-oxide group enhances the electron deficiency of the ring, making it susceptible to this reaction.
Step 3: Deoxygenation and Halogenation
-
Action: The nitro-substituted N-oxide is treated with a halogenating agent like phosphorus oxychloride (POCl₃).
-
Causality: This step serves a dual purpose. It removes the N-oxide to revert to the pyridine core and simultaneously introduces chlorine atoms at the 2- and 6-positions, which are activated by the electron-withdrawing nitro group.
Step 4: Nucleophilic Aromatic Substitution (Amination)
-
Action: React the chlorinated intermediate with ammonia.
-
Causality: The chlorine atom at the 4-position is highly activated towards nucleophilic attack. Ammonia displaces this chlorine to install the key amino group.
Step 5: Reduction of the Nitro Group
-
Action: The nitro group is reduced to an amine using a reducing agent such as iron in acetic acid or catalytic hydrogenation.[4]
-
Causality: This step is often performed to create an amino-substituted picolinic acid, a common feature in biologically active molecules.
Step 6: Final Oxidation to Carboxylic Acid
-
Action: If the starting material was a picoline (2-methylpyridine), the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Causality: This final step establishes the defining carboxylic acid moiety of the picolinic acid.
Self-Validation: Each step of this synthesis must be monitored for completion using Thin Layer Chromatography (TLC). The identity and purity of each intermediate and the final product must be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Agriculture: The Synthetic Auxin Herbicides
Perhaps the most commercially significant application of substituted picolinic acids is in agriculture, where they form a major class of selective herbicides.[1] Compounds like picloram, clopyralid, and the highly potent aminopyralid are renowned for their ability to control broadleaf (dicot) weeds while leaving grasses (monocots) largely unharmed.[5][6]
Mechanism of Action: Hijacking Plant Growth
These herbicides function as "synthetic auxins," mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[1][5] They induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[7][8]
The key steps in this molecular hijacking are:
-
Binding to the Receptor Complex: The synthetic auxin binds to a co-receptor complex consisting of an F-box protein (like TIR1 or AFB5) and an Aux/IAA transcriptional repressor protein.[1]
-
Targeting for Degradation: This binding event tags the Aux/IAA repressor for ubiquitination and subsequent destruction by the cell's 26S proteasome.[1]
-
Gene Activation: With the repressor destroyed, Auxin Response Factors (ARFs) are free to activate the expression of numerous auxin-responsive genes.[1]
-
Uncontrolled Growth: The massive, uncontrolled expression of these genes leads to physiological chaos, including stem twisting (epinasty), cell elongation, and ethylene production, which is fatal to the plant.[1][8]
Symptoms in affected plants include disfigured and crinkled leaves, stem cracking, and other signs of overgrowth, typically appearing within hours to days of application.[6][7]
Caption: Mechanism of action of picolinic acid herbicides as synthetic auxins.
Structure-Activity Relationship (SAR) in Herbicides
The development of new picolinic acid herbicides is a story of iterative molecular design. The transition from early compounds like picloram to newer molecules like aminopyralid and halauxifen-methyl was driven by SAR studies aimed at increasing potency and refining selectivity.[9][10]
| Compound | Key Substituents | Relative Potency (Application Rate) | Key Observations |
| Picloram | 4-amino, 3,5,6-trichloro | High (125–1120 g/ha)[9] | Foundational picolinic acid herbicide, potent but with soil persistence concerns. |
| Clopyralid | 3,6-dichloro | Moderate (105–500 g/ha)[9] | Offered a different selectivity profile compared to picloram. |
| Aminopyralid | 4-amino, 3,6-dichloro | Very High (5–120 g/ha)[9] | Modification of picloram's chlorine pattern led to a dramatic increase in potency and better environmental profile. |
| Halauxifen-methyl | 4-amino, 3-chloro, 6-(4-Cl-phenyl) | Extremely High | Replacing the 6-chloro with an aryl group marked a new generation of potent auxin herbicides.[10][11] |
| Compound V-8 | 4-amino, 3,5-dichloro, 6-(pyrazolyl) | Higher than Picloram | Research shows replacing the 6-chloro with a substituted pyrazolyl ring can yield high potency and safety for crops like corn and wheat.[10][11] |
Recent research has focused on replacing the chlorine atom at the 6-position with aryl-substituted pyrazole rings.[9][10] This has led to the discovery of novel compounds with herbicidal activity greater than that of picloram at lower application rates.[10] Molecular docking studies show these new derivatives can bind more effectively to the AFB5 auxin receptor protein, providing a clear molecular basis for their enhanced activity.[11][12]
Applications in Medicinal Chemistry and Drug Development
The picolinic acid scaffold is a recurring motif in pharmaceuticals due to its ability to act as a chelating agent and its presence in numerous FDA-approved drugs.[2][13] Its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anticonvulsant, and neuroprotective agents.[2][14]
Enzyme Inhibition and Signaling Pathways
Picolinic acid derivatives are excellent candidates for designing enzyme inhibitors. Their rigid structure provides a reliable anchor to position functional groups to interact with an enzyme's active site. For example, picolinamide derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors, which are relevant for treating Alzheimer's disease.[15] SAR studies in this area revealed that the position of substituents on the picolinamide core markedly influenced inhibitory activity and selectivity.[15]
Caption: A generalized workflow for the discovery of bioactive picolinic acid derivatives.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol provides a standardized method for evaluating the potential of novel substituted picolinic acids as AChE inhibitors, a key screening step in Alzheimer's drug discovery.
Principle (Ellman's Method): The assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Substituted picolinic acid derivatives (test compounds)
-
Donepezil (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of test compounds, donepezil, ATCI, and DTNB in appropriate solvents (e.g., DMSO for compounds, buffer for reagents). Create serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or vehicle (for control).
-
DTNB solution.
-
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
Initiate Reaction: Add the substrate (ATCI) solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Self-Validation: The assay includes a positive control (Donepezil) to ensure it is performing correctly and a negative control (vehicle only) to establish the baseline 100% enzyme activity. The final IC₅₀ values should be the average of at least three independent experiments to ensure reproducibility.
Future Perspectives and Challenges
The field of substituted picolinic acids continues to be a fertile ground for discovery. In agriculture, the primary challenge is to develop new herbicides that can overcome growing weed resistance while exhibiting favorable environmental profiles with low soil persistence.[9] The strategy of modifying the 6-position of the picolinic ring with complex heterocyclic systems, like indazolyl groups, is a promising avenue, potentially leading to compounds with novel modes of action.[16]
In medicine, the focus remains on leveraging the picolinic acid scaffold to design highly selective inhibitors for therapeutic targets and to create novel chelating agents. The development of new synthetic methodologies, particularly those involving C-H activation and cross-coupling reactions, will be crucial for accessing novel chemical space and creating the next generation of picolinic acid-based drugs and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 6. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 7. Aminopyralid Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 6-Chloro-5-phenylpicolinic Acid in Modern Agrochemical Synthesis
Introduction: The Role of Picolinic Acids in Crop Protection
Picolinic acids, a class of pyridine-2-carboxylic acid derivatives, represent a cornerstone in the development of synthetic auxin herbicides.[1][2][3] Their ability to mimic the natural plant hormone auxin allows them to induce unregulated growth in broadleaf weeds, leading to effective and selective control in various crops. The continuous evolution of this class of herbicides is driven by the need for improved efficacy, expanded weed control spectrums, and better environmental profiles.[4][5] In this context, the strategic synthesis of novel picolinic acid analogs is a critical focus for researchers in the agrochemical industry. 6-Chloro-5-phenylpicolinic acid (CAS 1214352-99-4) has emerged as a key building block in this endeavor, offering a versatile scaffold for the creation of next-generation herbicidal candidates. This technical guide provides an in-depth look at the application of this compound, focusing on its use as a pivotal intermediate in the synthesis of novel picolinamide herbicides.
Core Application: A Building Block for Novel Picolinamide Herbicides
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of a new class of picolinamide compounds with potential herbicidal activity. This is exemplified in recent patent literature, which outlines the synthesis of N-substituted-6-chloro-5-phenylpicolinamides.
The core transformation involves the formation of an amide bond between the carboxylic acid moiety of this compound and a diverse range of primary and secondary amines. This reaction is fundamental in medicinal and agrochemical chemistry for covalently linking molecular fragments to build a final, active compound. The resulting picolinamides are then evaluated for their biological activity.
Mechanistic Rationale: Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is a kinetically slow process. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. This is typically achieved using a coupling reagent. In the synthesis described, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in conjunction with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
The mechanism proceeds as follows:
-
Activation: The EDC reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Amine Attack: The nucleophilic amine then attacks the carbonyl carbon of this activated intermediate.
-
Product Formation: This leads to the formation of the stable amide bond and the release of a soluble urea byproduct. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate.
This method is widely favored for its mild reaction conditions and the ease of removal of byproducts during the workup.
Experimental Protocols
The following protocols are based on the synthetic routes detailed for the preparation of novel picolinamide herbicides.
Protocol 1: Synthesis of N-(1-phenylethyl)-6-chloro-5-phenylpicolinamide
This protocol details a representative amide coupling reaction using this compound and an amine.
Objective: To synthesize a candidate picolinamide herbicide via an EDC/DMAP-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
1-Phenylethylamine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Reagents: Add 1-phenylethylamine (1.2 eq) to the solution, followed by DMAP (0.1 eq).
-
Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 eq) portion-wise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield the pure N-(1-phenylethyl)-6-chloro-5-phenylpicolinamide.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| 1-Phenylethylamine | 1.2 | Amine source |
| EDC·HCl | 1.5 | Coupling agent (activates carboxylic acid) |
| DMAP | 0.1 | Catalyst |
| Dichloromethane | Solvent | Reaction medium |
Table 1. Reagents for the synthesis of N-(1-phenylethyl)-6-chloro-5-phenylpicolinamide.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in utilizing this compound as a synthetic intermediate.
Caption: Workflow for picolinamide synthesis from this compound.
Conclusion and Future Outlook
This compound serves as a valuable and highly functionalized building block for the synthesis of novel agrochemicals. Its structure, featuring a reactive carboxylic acid, a chloro-substituent amenable to further modification, and a phenyl group, provides a rich scaffold for combinatorial library synthesis in the discovery of new herbicidal agents. The straightforward and efficient conversion of this intermediate into a wide array of picolinamides via established amide coupling protocols allows for the rapid exploration of structure-activity relationships. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of specialized intermediates like this compound in the discovery pipeline is set to increase.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Emerging Potential of 6-Chloro-5-phenylpicolinic Acid in Medicinal Chemistry: Application Notes and Protocols
Abstract
The pyridine-2-carboxylic acid (picolinic acid) scaffold is a well-established "privileged" structural motif in the landscape of medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored derivative, 6-Chloro-5-phenylpicolinic acid . While direct experimental data for this compound is limited in publicly accessible literature, its structural features—a halogenated pyridine ring coupled with a phenyl substituent—suggest significant potential for diverse therapeutic applications. This document provides a comprehensive overview of its potential as a versatile building block, drawing upon established knowledge of related picolinic acid derivatives. We present detailed, field-proven protocols for its synthesis and for evaluating its potential efficacy in key areas of drug discovery, including oncology and inflammatory diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic promise of this and related molecular scaffolds.
Introduction: The Picolinic Acid Scaffold in Drug Discovery
Picolinic acid and its derivatives are integral to a significant number of pharmaceuticals, demonstrating a broad spectrum of biological activities.[1][2] The pyridine ring nitrogen and the carboxylic acid moiety provide key hydrogen bonding and coordination sites, enabling these molecules to interact with a wide array of biological targets, particularly enzymes.[3] The functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target selectivity.
The subject of this guide, This compound , combines several features that make it a compelling candidate for medicinal chemistry exploration:
-
The picolinic acid core provides a validated framework for biological activity.
-
The 6-chloro substituent can serve as a handle for further chemical modification or contribute to binding interactions within a target protein.
-
The 5-phenyl group introduces a significant hydrophobic element that can be crucial for interactions with hydrophobic pockets in enzymes and receptors. Furthermore, this phenyl ring can be readily substituted to explore structure-activity relationships (SAR).
Given these characteristics, this compound is a promising starting point for the development of novel inhibitors for a range of therapeutic targets.
Synthesis of this compound
The proposed synthesis would involve the coupling of a 5-halo-6-chloropicolinic acid derivative with phenylboronic acid. A key starting material for this would be 6-chloropicolinic acid, which is commercially available.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 6-chloro-5-phenylpicolinate via Suzuki-Miyaura Coupling
This protocol describes a plausible method for the synthesis of the ethyl ester of this compound, a key intermediate.
Materials:
-
Ethyl 6-chloro-5-iodopicolinate (starting material, requires synthesis from 6-chloropicolinic acid)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 6-chloro-5-iodopicolinate (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 6-chloro-5-phenylpicolinate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 6-chloro-5-phenylpicolinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 6-chloro-5-phenylpicolinate (1 equivalent) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Applications in Medicinal Chemistry
Based on the activities of structurally related compounds, this compound and its derivatives are promising candidates for several therapeutic areas.
As Kinase Inhibitors in Oncology
Picolinamide-based scaffolds have been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6][7] Notably, derivatives of picolinamide have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial targets in cancer therapy.[8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway by a potential picolinic acid-based inhibitor.
This protocol describes a method to evaluate the direct inhibitory effect of a compound on VEGFR-2 kinase activity.[4][10]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (this compound derivative) dissolved in DMSO
-
Sorafenib or Axitinib (positive control)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for control wells).
-
Add 2 µL of a solution containing VEGFR-2 kinase in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km value for VEGFR-2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | VEGFR-2 IC₅₀ (nM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Hypothetical Derivative 1 | 50 | 1.2 | 2.5 |
| Hypothetical Derivative 2 | 250 | 5.8 | 8.1 |
| Sorafenib (Control) | 90 | 2.5 | 3.9 |
Table 1: Hypothetical inhibitory activities of this compound derivatives.
As Anti-Inflammatory Agents
Picolinic acid derivatives have been investigated for their anti-inflammatory properties.[11] Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. A key cellular player in inflammation is the macrophage, which, when activated by stimuli like lipopolysaccharide (LPS), produces pro-inflammatory mediators such as nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6).
Caption: Potential inhibition of the NF-κB signaling pathway in macrophages.
This protocol details the evaluation of a compound's ability to suppress the production of nitric oxide in LPS-stimulated macrophages.[11][12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound derivative) dissolved in DMSO
-
Dexamethasone (positive control)
-
Griess Reagent System
-
96-well cell culture plates
-
MTT assay kit for cytotoxicity assessment
Procedure:
Part A: Cytotoxicity Assay (MTT)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Perform an MTT assay to determine the non-toxic concentrations of the compound.
Part B: Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
As PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. The pyridinecarboxamide scaffold is a key feature of many approved PARP inhibitors. A US patent has described 6-chloro-5-substituted-pyridine-2-carboxamides as PARP inhibitors, suggesting that this compound could be a valuable precursor for this class of drugs.[14]
Caption: Mechanism of synthetic lethality induced by PARP inhibition in BRCA-deficient cancer cells.
This protocol provides a method for determining the direct inhibitory activity of a compound against the PARP1 enzyme.[1][15]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
PARP assay buffer
-
Test compound (amide derivative of this compound)
-
Olaparib (positive control)
Procedure:
-
Prepare serial dilutions of the test compound and Olaparib in DMSO.
-
Hydrate the histone-coated 96-well plate with PARP assay buffer.
-
Set up the assay plate with wells for a blank (no enzyme), a positive control (enzyme, no inhibitor), and the test compound at various concentrations.
-
Add the test compound dilutions or DMSO to the appropriate wells.
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.
-
Add the master mix to all wells except the blank.
-
Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Wash the plate and add diluted Streptavidin-HRP to each well. Incubate for 30 minutes.
-
Wash the plate again and add the chemiluminescent HRP substrate.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising, yet underexplored scaffold for medicinal chemistry. Its structural features, combined with the proven track record of related picolinic acid derivatives, strongly suggest its potential as a precursor for novel therapeutics, particularly in the areas of oncology and inflammation. The synthetic and screening protocols provided in this guide offer a robust framework for initiating the investigation of this compound and its derivatives. Future work should focus on the synthesis of a library of analogs with diverse substitutions on the phenyl ring to establish clear structure-activity relationships. Furthermore, elucidating the precise molecular mechanisms of action of any identified active compounds will be crucial for their further development as clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EA020136B1 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
The Strategic Utility of 6-Chloro-5-phenylpicolinic Acid in the Generation of Novel Bioactive Compounds: Application Notes and Protocols
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged" scaffold in drug discovery.[1][2] Within this class of heterocycles, 6-chloro-5-phenylpicolinic acid emerges as a particularly versatile precursor for the synthesis of novel compounds. The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the phenyl ring—offers a rich platform for molecular diversification, enabling the exploration of a vast chemical space in the quest for new therapeutic agents.
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing robust protocols for its preparation and subsequent derivatization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Precursor: this compound via Suzuki-Miyaura Cross-Coupling
The introduction of the phenyl group at the 5-position of the 6-chloropicolinic acid scaffold is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[3] The choice of a Suzuki-Miyaura coupling is predicated on its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 5,6-dichloropicolinic acid and phenylboronic acid.
Materials:
-
5,6-Dichloropicolinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5,6-dichloropicolinic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and acidify with 1M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Data Summary:
| Reactant/Reagent | Molar Equiv. | Purpose |
| 5,6-Dichloropicolinic acid | 1.0 | Starting material |
| Phenylboronic acid | 1.2 | Phenyl group source |
| Palladium(II) acetate | 0.05 | Catalyst |
| Triphenylphosphine | 0.1 | Ligand |
| Sodium carbonate | 3.0 | Base |
| 1,4-Dioxane/Water | - | Solvent system |
Expert Insights: The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The aqueous sodium carbonate serves as a base to activate the boronic acid. Degassing the reaction mixture is essential to prevent oxidation of the palladium catalyst.
Part 2: Derivatization of this compound
The strategic value of this compound lies in its potential for diversification. The carboxylic acid and the chloro group serve as orthogonal reactive sites for the introduction of a wide array of chemical moieties.
A. Amide Bond Formation at the Carboxylic Acid Group
The carboxylic acid functionality is readily converted to an amide, a common functional group in many biologically active molecules. Amide coupling reactions are typically mediated by a coupling agent to activate the carboxylic acid.
Protocol 2: Amide Coupling with a Primary Amine
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Primary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Expert Insights: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization in the case of chiral amines.[4] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.
B. Nucleophilic Aromatic Substitution of the Chloro Group
The chloro group at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols.
Protocol 3: Synthesis of a 6-Amino Derivative
This protocol details the displacement of the chloro group with a primary amine.
Materials:
-
This compound derivative (e.g., the amide from Protocol 2)
-
Primary amine of choice
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Sealed reaction vial
-
Heating block or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a sealed reaction vial, add the this compound derivative (1.0 eq), the primary amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Seal the vial and heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The use of a high-boiling polar aprotic solvent like DMSO is necessary to achieve the high temperatures required for the SNAr reaction. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
Part 3: Application in the Generation of Compound Libraries for Drug Discovery
The sequential application of the protocols described above allows for the rapid generation of a diverse library of compounds based on the this compound scaffold. For instance, a variety of amines can be coupled to the carboxylic acid, followed by the introduction of another set of diverse amines at the 6-position. This combinatorial approach is a powerful strategy in hit-to-lead optimization campaigns in drug discovery.
While specific biological activity data for derivatives of this compound is not extensively reported in publicly available literature, the broader class of picolinic acid derivatives has shown significant potential in various therapeutic areas. For example, substituted picolinic acids have been investigated as inhibitors of various enzymes.[1]
The workflow for generating a focused library of novel compounds is depicted in the following diagram:
Caption: Workflow for the generation of a diverse compound library.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel and structurally diverse molecules with the potential for a wide range of biological activities. The protocols outlined in this guide provide a robust and scientifically sound framework for the synthesis of the precursor and its subsequent derivatization. By leveraging the orthogonal reactivity of the carboxylic acid and chloro functionalities, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs. The insights provided into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs.
References
- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of 6-Chloro-5-phenylpicolinic Acid using HPLC-UV and LC-MS/MS
Abstract & Introduction
6-Chloro-5-phenylpicolinic acid is a key heterocyclic compound, often encountered as a critical intermediate in pharmaceutical synthesis or as a potential impurity in active pharmaceutical ingredients (APIs). Its precise and accurate quantification is paramount for ensuring process control, final product quality, and regulatory compliance. The presence of chromophoric groups (phenyl and picolinic acid rings) and an ionizable carboxylic acid moiety makes this analyte amenable to analysis by several advanced analytical techniques.
This application note provides a comprehensive guide with detailed protocols for the quantification of this compound. We present a primary, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control environments. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed for applications requiring lower detection limits, such as impurity profiling and metabolite studies. The causality behind experimental choices and thorough validation parameters are discussed to ensure scientific integrity and reliable implementation.[1][2]
Rationale for Method Selection
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix complexity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. Given that this compound contains two aromatic rings, it is expected to have strong UV absorbance, making UV detection a suitable choice. HPLC offers excellent resolution and reproducibility for quantification in relatively clean matrices like drug substances or formulated products.[3] A reversed-phase C18 column is selected as the standard for separating moderately polar organic molecules. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and sharp, symmetrical peak shapes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification, especially in complex biological matrices (e.g., plasma) or for identifying impurities at very low levels, LC-MS/MS is the gold standard.[4] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, providing unequivocal identification and quantification. This technique is ideal for impurity profiling and pharmacokinetic studies where analyte concentrations are expected to be low.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is less suitable for a non-volatile, polar molecule like this compound.[7] Analysis would necessitate a chemical derivatization step (e.g., silylation) to increase volatility and thermal stability, adding complexity and potential variability to the workflow.[8] Therefore, liquid chromatography-based methods are strongly preferred.
Caption: Logical workflow for selecting the appropriate analytical method.
Primary Method: Reversed-Phase HPLC with UV Detection
This protocol describes a validated isocratic HPLC method for the routine quantification of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Ultrapure water.
-
Standard: this compound reference standard (>99% purity).
Experimental Protocol
Step 1: Preparation of Mobile Phase and Diluent
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water. Mix thoroughly and degas.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mobile Phase: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. This starting ratio may require optimization.
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
Step 2: Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Step 3: Sample Preparation
-
Accurately weigh the sample (e.g., drug substance) containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
Step 4: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) Water (0.1% Formic Acid) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Step 5: System Suitability and Analysis Sequence
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
-
System Suitability Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Once system suitability is passed, run the analysis sequence: Blank (diluent), Calibration Standards (low to high), Samples.
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10] The following table summarizes typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak is spectrally pure and free from interference from blank/placebo. |
| Linearity (R²) | ≥ 0.999 over the specified range. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; must be precise and accurate. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate, temperature, and mobile phase composition. |
Alternative Method: LC-MS/MS for Trace Quantification
This method provides enhanced sensitivity and selectivity, making it ideal for detecting low-level impurities or for bioanalytical applications.
Instrumentation and Materials
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Chemicals: As per HPLC method, but using LC-MS grade solvents and additives.
Experimental Protocol
Step 1: Mobile Phase and Standard/Sample Preparation
-
Follow the same procedures as in the HPLC method (Section 3.2), ensuring all solvents and additives are LC-MS grade to prevent ion suppression. The diluent should also be prepared with LC-MS grade solvents.
Step 2: LC-MS/MS Conditions
-
Rationale for Ionization Mode: The picolinic acid structure contains a nitrogen atom in the pyridine ring and a carboxylic acid group. In an acidic mobile phase, the nitrogen is likely protonated, making Electrospray Ionization in Positive Mode (ESI+) a logical starting point for optimization. The deprotonated carboxylate in a basic mobile phase could also be detected in ESI negative mode.
-
Method Parameters:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 min, hold 2 min, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Hypothetical values below should be optimized empiricallyPrecursor Ion (Q1): [M+H]⁺ m/z 248.0Product Ion 1 (Q3 - Quantifier): m/z 204.0 (Loss of CO₂) Product Ion 2 (Q3 - Qualifier): m/z 139.0 (Loss of C₆H₅) |
Step 3: Data Analysis
-
Quantification is performed by integrating the peak area of the quantifier MRM transition and plotting it against the concentration of the calibration standards. The qualifier ion is used for identity confirmation based on its consistent ratio to the quantifier ion.
Caption: General experimental workflow from sample receipt to final report.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Injection error; Incorrect mobile phase; Detector lamp off. | Check autosampler sequence and vial position. Verify mobile phase composition. Ensure detector lamp is on and warmed up. |
| Broad or split peaks | Column contamination; Column void; pH of mobile phase is close to analyte pKa. | Flush or replace the column. Ensure mobile phase pH is at least 2 units away from the analyte's pKa. |
| Shifting retention times | Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction/leak. | Prepare fresh mobile phase. Ensure column oven is stable. Check pump for leaks and pressure fluctuations. |
| High backpressure | Column or guard column frit blockage; System blockage (tubing, filter). | Reverse-flush the column (if permitted by manufacturer). Systematically check and replace filters and tubing. |
| Poor linearity in calibration | Standard preparation error; Detector saturation at high concentrations. | Prepare fresh standards. Reduce the concentration of the highest standard or narrow the calibration range. |
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. | AcademicOA.com [academicoa.com]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
Application Notes and Protocols: Experimental Design for Testing the Efficacy of 6-Chloro-5-phenylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Picolinic Acid Derivative
Picolinic acid and its derivatives represent a class of "privileged structures" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutics.[1] These compounds have demonstrated a wide spectrum of biological activities, including enzyme inhibition and the modulation of key signaling pathways implicated in cancer, inflammation, and neurodegenerative disorders.[2][3] The subject of this guide, 6-Chloro-5-phenylpicolinic acid, is a novel synthetic molecule built upon this versatile scaffold. While direct biological data for this specific compound is not yet extensively published, its structural similarity to known bioactive molecules, particularly agonists of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2), provides a strong rationale for a targeted investigation into its therapeutic efficacy.[4][]
GPR109A has emerged as a compelling therapeutic target due to its dual roles in metabolic regulation and immunomodulation.[6][7] Activated by nicotinic acid (niacin), GPR109A signaling in adipocytes inhibits lipolysis, a mechanism central to niacin's lipid-lowering effects.[4] Furthermore, GPR109A activation on immune cells, such as macrophages and neutrophils, as well as retinal pigment epithelial cells, exerts potent anti-inflammatory effects.[6][8] This positions GPR109A agonists as promising candidates for treating a range of conditions from dyslipidemia to atherosclerosis and neuroinflammatory diseases.[7][8]
This document provides a comprehensive experimental framework to systematically evaluate the efficacy of this compound, with a primary hypothesis centered on its potential activity as a GPR109A agonist. The following protocols are designed to guide researchers from initial target engagement and in vitro characterization to in vivo proof-of-concept studies.
Experimental Workflow: A Phased Approach to Efficacy Testing
A logical, stepwise progression is crucial for the efficient and rigorous evaluation of a novel compound. The proposed workflow is designed to first establish target engagement and cellular activity before proceeding to more complex and resource-intensive in vivo models.
Caption: Phased experimental workflow for evaluating this compound.
Phase 1: In Vitro Target Validation and Cellular Function
The initial phase is designed to ascertain whether this compound directly interacts with GPR109A and elicits the expected downstream cellular responses.
Protocol 1: GPR109A Receptor Binding Assay
Rationale: To determine the binding affinity (Kd) of this compound for the GPR109A receptor. A competitive binding assay using a known radiolabeled ligand is a standard method.
Methodology:
-
Cell Line: Use a stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A).
-
Membrane Preparation: Culture cells to high density, harvest, and prepare cell membrane fractions by homogenization and centrifugation.
-
Radioligand: Utilize a commercially available radiolabeled GPR109A agonist, such as [³H]-Niacin.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of unlabeled this compound. Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
Incubation and Detection: After reaching equilibrium, harvest the membranes onto filter plates and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Gαi Signaling Assay (cAMP Measurement)
Rationale: GPR109A is a Gαi-coupled receptor.[8] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay functionally confirms agonism.
Methodology:
-
Cell Line: Use a GPR109A-expressing cell line (e.g., CHO-K1-GPR109A).
-
Assay Principle: Employ a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP kits.
-
Procedure:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to elevate basal cAMP levels.
-
Co-treat with varying concentrations of this compound or a positive control (nicotinic acid).
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.
Signaling Pathway Visualization
Caption: Hypothesized GPR109A signaling pathway activated by the compound.
Protocol 3: In Vitro Lipolysis Assay
Rationale: To assess the functional impact of GPR109A activation on a key metabolic process.[4]
Methodology:
-
Cell Model: Use differentiated 3T3-L1 adipocytes or primary human adipocytes.
-
Procedure:
-
Wash and starve the adipocytes in a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or a positive control.
-
Stimulate lipolysis with isoproterenol (a β-adrenergic agonist).
-
After incubation, collect the supernatant.
-
-
Endpoint Measurement: Quantify the amount of glycerol or free fatty acids (FFAs) released into the medium using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis and determine the IC50 value.
| Parameter | This compound | Nicotinic Acid (Control) | Vehicle |
| GPR109A Binding (Ki, nM) | Hypothetical Data | Expected Value | N/A |
| cAMP Inhibition (EC50, nM) | Hypothetical Data | Expected Value | No effect |
| Lipolysis Inhibition (IC50, µM) | Hypothetical Data | Expected Value | No effect |
| IL-6 Release Inhibition (IC50, µM) | Hypothetical Data | Expected Value | No effect |
| Table 1: Hypothetical In Vitro Efficacy Data Summary. This table should be populated with experimental results to compare the potency of the test compound against a known GPR109A agonist. |
Phase 2: In Vivo Proof-of-Concept
Following successful in vitro validation, the focus shifts to evaluating the compound's efficacy in relevant animal models.
Protocol 4: Pharmacokinetic (PK) Profiling
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism. This is essential for designing effective dosing regimens for efficacy studies.
Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes in separate cohorts.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Protocol 5: Dyslipidemia Animal Model
Rationale: To test the hypothesis that the compound can mimic the lipid-lowering effects of niacin in a disease-relevant model.[7]
Methodology:
-
Animal Model: Use diet-induced obese C57BL/6 mice (fed a high-fat diet for 8-12 weeks) or a genetic model of hyperlipidemia.
-
Dosing: Based on PK data, administer this compound daily via oral gavage for a period of 2-4 weeks. Include vehicle and positive control (e.g., niacin or a statin) groups.
-
Efficacy Readouts:
-
Primary: Measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C at baseline and at the end of the study.
-
Secondary: Monitor body weight, food intake, and perform an oral glucose tolerance test (OGTT) to assess effects on glucose metabolism.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Protocol 6: Acute Inflammation Animal Model
Rationale: To evaluate the in vivo anti-inflammatory potential of the compound.[6][8]
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Procedure:
-
Pre-treat animals with this compound or vehicle at various doses.
-
Administer an inflammatory challenge, such as an intraperitoneal (IP) injection of lipopolysaccharide (LPS).
-
Collect blood or peritoneal lavage fluid 2-6 hours post-LPS challenge.
-
-
Efficacy Readouts: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or lavage fluid using ELISA or a multiplex bead-based assay.
-
Data Analysis: Compare cytokine levels in the treated groups to the vehicle-treated, LPS-challenged group.
| In Vivo Model | Key Parameters Measured | Expected Outcome with Efficacious Compound |
| Pharmacokinetics | Cmax, Tmax, t1/2, Bioavailability | Favorable oral bioavailability and exposure. |
| Dyslipidemia | Plasma Triglycerides, LDL-C, HDL-C | Significant reduction in Triglycerides and LDL-C. |
| Acute Inflammation | Plasma TNF-α, IL-6 | Dose-dependent reduction in LPS-induced cytokines. |
| Table 2: Summary of In Vivo Models and Expected Outcomes. |
Conclusion and Future Directions
The experimental design outlined in this guide provides a robust and logical pathway for the comprehensive evaluation of this compound. By systematically progressing from in vitro target engagement to in vivo proof-of-concept, researchers can efficiently determine the therapeutic potential of this novel compound. Positive results, particularly in GPR109A activation and subsequent metabolic and anti-inflammatory effects, would provide a strong foundation for further preclinical development, including toxicology studies and the exploration of efficacy in additional disease models, such as atherosclerosis, diabetic retinopathy, or neuroinflammatory conditions like multiple sclerosis.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future of GPR109A agonists in the treatment of dyslipidaemia | Semantic Scholar [semanticscholar.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-5-phenylpicolinic Acid: A Guide to Safe Handling and Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and use of 6-Chloro-5-phenylpicolinic acid (CAS No. 1214352-99-4).[1][2][3] As a substituted chloropicolinic acid, this compound presents specific hazards that necessitate rigorous safety protocols. These application notes are designed to furnish researchers and drug development professionals with the technical and safety insights required to handle this compound responsibly, ensuring both personal safety and experimental integrity. The information herein is synthesized from established safety protocols for analogous chemical structures and general principles of laboratory safety.
Compound Profile and Hazard Identification
This compound is a solid, powdered organic compound.[4] While specific toxicological data for this exact molecule is not extensively published, its structure—containing a chlorinated pyridine ring and a carboxylic acid group—suggests a profile of potential hazards that must be proactively managed.
Structural Features of Note:
-
Picolinic Acid Moiety: The carboxylic acid group imparts acidic properties. Solid, powdered acids can be corrosive or irritating, especially upon contact with moist tissues such as the skin, eyes, and respiratory tract.[5]
-
Chloropyridine Ring: The presence of a chlorine atom on the pyridine ring, particularly at the 6-position (alpha to the nitrogen), makes the molecule susceptible to nucleophilic substitution reactions.[6][7][8] This reactivity profile informs its chemical incompatibilities. The pyridine ring itself is an electron-deficient aromatic system.
Based on data from structurally similar compounds, such as 6-chloropicolinic acid, the primary hazards are anticipated to be:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Physicochemical and Hazard Data Summary
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1214352-99-4 | [1][2][3] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1][3] |
| Molecular Weight | 233.65 g/mol | [3] |
| Physical State | Solid, powder. | Inferred from analogous compounds. |
| Anticipated Hazards | Skin irritant, serious eye irritant, respiratory tract irritant. | Inferred from data for 6-Chloropicolinic acid. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C, under an inert atmosphere. | [1] |
Core Directive: Risk Mitigation and Exposure Control
The primary directive for handling this compound is the stringent control of exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and the mandatory use of appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of fine dust particles.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[9]
-
Emergency Equipment: A calibrated and certified emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the workstation.[9]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of specific PPE items should be guided by a task-specific risk assessment.
| Protection Type | Equipment Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory.[10] A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during bulk transfers or spill cleanup.[10] | The powdered nature of the compound poses a significant risk of eye contact, which can lead to serious irritation. A face shield provides an additional barrier of protection for the entire face. |
| Skin Protection | Gloves: Nitrile or neoprene gloves are recommended. Double-gloving is a best practice to mitigate the risk of exposure from pinhole leaks or tears.[9] Lab Coat: A chemical-resistant lab coat, fully buttoned with sleeves rolled down, is required.[11] An impervious apron should be worn over the lab coat when handling larger quantities (>10g). | Protects against skin contact, which is a primary route of exposure and can cause irritation.[5] Nitrile and neoprene offer good resistance to a range of organic chemicals.[12][13] A lab coat prevents contamination of personal clothing.[9][11] |
| Respiratory Protection | Generally not required when handling small quantities within a certified fume hood. For large-scale operations or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used by trained personnel.[9][14] | A fume hood provides primary respiratory protection by containing dust and potential vapors. Respirators are a secondary measure for non-routine situations or emergencies where engineering controls are compromised. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times.[9] | Protects feet from spills and falling objects. |
Experimental Protocols and Handling Procedures
Adherence to a systematic workflow is essential for minimizing risk. The following protocols outline the step-by-step procedures for safely handling this compound from receipt to disposal.
Workflow for Handling Powdered this compound
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary apparatus (spatulas, weigh boats, glassware, solvents).
-
Don the complete, mandatory PPE as specified in Section 2.2.[11]
-
-
Aliquotting the Solid:
-
Transport the stock container of this compound from its storage location to the fume hood within a secondary container.
-
Gently open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh boat. Minimize the drop height to prevent dust generation.[4]
-
Securely close the primary container immediately after use.
-
-
Solution Preparation:
-
Place the destination flask containing the appropriate solvent on a stir plate within the fume hood.
-
Slowly and carefully add the weighed solid to the solvent while stirring. Do not add solvent to the dry powder.
-
Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a solvent-dampened cloth.
-
Clean the work surface inside the fume hood.
-
All contaminated disposable items (e.g., wipes, weigh boats, gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Chemical Reactivity, Stability, and Storage
Stability and Incompatibility
-
Thermal Stability: Picolinic acids are generally stable at room temperature. However, at elevated temperatures (typically above 250°C), they can undergo thermal decomposition, primarily through decarboxylation.[15]
-
Chemical Incompatibilities: To prevent hazardous reactions, this compound must be stored and handled separately from the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates).[16][17] Reactions can be exothermic and potentially violent.
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). As an acid, it will undergo a vigorous exothermic neutralization reaction.
-
Strong Acids: While stable with many acids, it should be kept away from highly corrosive or oxidizing acids like fuming nitric acid.[7][16][17]
-
Certain Metals: Avoid contact with powdered aluminum or other reactive metals.[18]
-
Storage Protocol
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a dedicated, corrosion-resistant cabinet for acidic compounds. The storage area should be cool, dry, and well-ventilated.
-
Segregation: Ensure segregation from incompatible materials as listed above.[11]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures.
Spill Response Protocol
The response to a spill is dictated by its scale.
Caption: Decision workflow for spill response.
-
Minor Spill (Solid, <5g, contained in a fume hood):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent it from becoming airborne.
-
Carefully apply sodium bicarbonate or another suitable acid neutralizer over the absorbent material, working from the outside in.
-
Once neutralized, gently sweep the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Major Spill (or any spill outside of a fume hood):
-
Alert all persons in the immediate vicinity.
-
Evacuate the laboratory immediately.
-
Confine the spill area by closing the laboratory doors.
-
Report the spill immediately to your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Waste Disposal
All waste generated from the handling of this compound is considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, wipes, and weigh boats must be collected in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.
-
Solutions: Unused or waste solutions containing the compound must be collected in a compatible, sealed, and labeled hazardous waste container.
-
Disposal Pathway: All hazardous waste must be disposed of through your institution's certified EHS waste management program. Do not dispose of this chemical down the drain or in regular trash. Chlorinated aromatic compounds require specific disposal methods to prevent environmental contamination.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A foundational understanding of its potential hazards, coupled with the consistent application of engineering controls, appropriate PPE, and safe handling practices, forms a robust system for protecting laboratory personnel and the integrity of research. Always consult the most recent Safety Data Sheet for any chemical before use and perform a thorough risk assessment for your specific experimental procedures.
References
- 1. 1214352-99-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 1214352-99-4 [chemicalbook.com]
- 3. This compound - CAS:1214352-99-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. Conveying Caustic or Acidic Chemical Powders [unitrak.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chempanda.com [chempanda.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 12. research.arizona.edu [research.arizona.edu]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 15. researchgate.net [researchgate.net]
- 16. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]
Application Notes and Protocols for the Development of Antifungal Agents
Introduction: The Pressing Need for Novel Antifungal Therapies
Invasive fungal infections represent a formidable and growing threat to global public health, causing an estimated 1.5 million deaths annually.[1][2] This escalating crisis is compounded by the emergence of multidrug-resistant fungal pathogens, such as Candida auris, which can exhibit resistance to all major classes of available antifungal drugs.[2][3] The development of new antifungal agents is fraught with challenges, primarily because fungi are eukaryotes, sharing significant cellular machinery with their human hosts. This similarity dramatically narrows the number of fungal-specific targets that can be exploited without causing host toxicity.[4][5][6]
Currently, the clinical armamentarium is largely limited to four main classes of drugs:
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death.[7]
-
Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis.[7][8]
-
Echinocandins (e.g., Caspofungin, Micafungin): The newest class, these drugs inhibit (1,3)-β-D-glucan synthase (encoded by FKS genes), an enzyme essential for the synthesis of the fungal cell wall.[1][7]
-
Pyrimidine Analogues (e.g., 5-flucytosine): This agent interferes with fungal DNA and RNA synthesis. Due to the rapid development of resistance, it is typically used in combination therapy.[7][9]
The rise of resistance to these established drugs necessitates a coordinated and innovative response from the scientific community.[2][10] This guide provides a structured overview of the modern antifungal drug development pipeline, from target identification to preclinical evaluation, offering detailed protocols and the scientific rationale behind key experimental choices.
Section 1: Target Identification and Validation
The foundation of any successful drug discovery program is the selection of a valid and druggable target. An ideal antifungal target is a gene or protein that is essential for fungal viability, pathogenesis, or stress adaptation but is absent or significantly different in humans to minimize off-target toxicity.
Established and Emerging Therapeutic Targets
While traditional antifungals have focused on the cell membrane and cell wall, research has unveiled novel pathways that can be exploited.
-
Established Targets:
-
Ergosterol Biosynthesis: This pathway remains a cornerstone of antifungal therapy. Beyond lanosterol demethylase (targeted by azoles), other enzymes like squalene epoxidase (targeted by allylamines) are validated targets.[8]
-
β-Glucan Synthesis: As a component unique to the fungal cell wall, the glucan synthesis pathway offers a highly selective target. The development of orally active glucan synthase inhibitors, such as enfumafungin derivatives, is a promising area.[5]
-
-
Emerging Targets: To overcome existing resistance mechanisms, the field is moving towards targets involved in fungal stress responses and virulence.
-
Heat Shock Protein 90 (Hsp90): This molecular chaperone is critical for fungal development, virulence, and the evolution of drug resistance. Pharmacological inhibition of Hsp90 can abrogate resistance to azoles and transform them from fungistatic to fungicidal agents.[3][5]
-
Calcineurin: This protein phosphatase is a key regulator of fungal stress responses. Targeting calcineurin can impair fungal survival under various stress conditions, including exposure to antifungal drugs.[1][5] The development of non-immunosuppressive analogs of calcineurin inhibitors (like cyclosporin A) is a key strategy to avoid host-related side effects.[5]
-
Caption: Key targets in the fungal ergosterol biosynthesis pathway.
Section 2: The In Vitro Screening Cascade
A hierarchical screening cascade is essential to efficiently identify and characterize promising antifungal candidates from large compound libraries. This process filters compounds through progressively more complex and biologically relevant assays.
Caption: A typical in vitro screening cascade for antifungal drug discovery.
Protocol 2.1: Primary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[11][12] This assay serves as the initial filter to identify compounds with any level of antifungal activity.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Test compounds (solubilized in DMSO) and control antifungals (e.g., fluconazole, amphotericin B)
-
Fungal isolate (e.g., Candida albicans SC5314)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Spectrophotometer and hemocytometer
-
Sterile phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on a Sabouraud Dextrose Agar (SDA) plate for 24-48 hours at 35°C. b. Select a few colonies and suspend them in 5 mL of sterile PBS. c. Adjust the cell suspension to an optical density (OD) of 0.09-0.11 at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[13]
-
Drug Plate Preparation: a. Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate. b. In the first column, add 100 µL of the test compound at 2x the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no drug, no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum (prepared in step 1d) to wells in columns 1 through 11. b. Add 100 µL of sterile RPMI medium to the sterility control wells (column 12). c. The final volume in each well is 200 µL. d. Seal the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is determined as the lowest drug concentration where there is a significant reduction in growth (typically ≥50% for azoles or complete inhibition for amphotericin B) compared to the drug-free growth control.[11] This can be assessed visually or by reading the OD at 490 nm.
| Antifungal Agent | Target Organism | Typical MIC Range (µg/mL)[11] |
| Fluconazole | Candida albicans | 0.25 - 2 |
| Amphotericin B | Candida albicans | 0.125 - 1 |
| Caspofungin | Candida albicans | 0.015 - 0.125 |
| Voriconazole | Aspergillus fumigatus | 0.25 - 2 |
Protocol 2.2: Determining Fungicidal vs. Fungistatic Activity - Minimum Fungicidal Concentration (MFC) Assay
Scientific Rationale: The MIC value does not distinguish between compounds that inhibit growth (fungistatic) and those that kill the fungus (fungicidal). The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[14] This distinction is clinically important, as fungicidal agents are often preferred for treating infections in immunocompromised patients.
Procedure:
-
Perform the standard broth microdilution assay as described in Protocol 2.1.
-
After determining the MIC, take a 10-20 µL aliquot from each well that shows complete visual growth inhibition (i.e., the MIC well and all wells with higher concentrations).[13]
-
Spot-plate each aliquot onto a drug-free SDA plate.
-
Incubate the SDA plate at 35°C for 48 hours.
-
The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or fewer than three colonies, corresponding to ~99-99.5% killing) on the subculture plate.[13]
Protocol 2.3: Secondary Screening - In Vitro Biofilm Susceptibility Testing
Scientific Rationale: Fungal biofilms are structured communities of cells encased in an extracellular matrix, which are notoriously resistant to conventional antifungal agents.[15] Testing compounds against biofilms is a critical secondary screen, as biofilm-associated infections are a major clinical problem. We use two complementary methods: a metabolic assay to measure cell viability and a crystal violet stain to quantify total biofilm biomass.
Materials:
-
As in Protocol 2.1, plus:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.[16]
-
Crystal Violet (0.4% aqueous solution).[17]
-
95% Ethanol.
Procedure 2.3.1: Minimum Biofilm Eradication Concentration (MBEC) using XTT
-
Biofilm Formation: a. Prepare a fungal inoculum of 1 x 10⁷ CFU/mL in RPMI medium. b. Add 100 µL of this suspension to the wells of a 96-well plate. c. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Drug Treatment: a. After incubation, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent planktonic cells. b. Prepare serial dilutions of the test compound in fresh RPMI medium in a separate plate, as in Protocol 2.1. c. Transfer 100 µL of the drug dilutions to the corresponding wells containing the pre-formed biofilms. d. Incubate for another 24 hours at 37°C.
-
Metabolic Activity Assessment: a. Following drug treatment, wash the wells again with PBS. b. Prepare the XTT-menadione solution according to the manufacturer's instructions. c. Add 100 µL of the XTT solution to each well and incubate in the dark at 37°C for 1-3 hours. d. Read the absorbance at 490 nm. A decrease in color formation indicates reduced metabolic activity (cell death). e. The MBEC₅₀ is the concentration that causes a 50% reduction in metabolic activity compared to the untreated control biofilm.[16]
Procedure 2.3.2: Biofilm Biomass Quantification using Crystal Violet
-
Form and treat biofilms as described in steps 1 and 2 of Protocol 2.3.1.
-
After drug treatment and washing, add 55 µL of 0.4% crystal violet to each well and incubate for 30 minutes at room temperature.[17]
-
Wash the wells three times with sterile water to remove excess stain.
-
Add 100 µL of 95% ethanol to each well to destain the biofilm.[17]
-
After 30 minutes, transfer the ethanol to a new plate and measure the absorbance at 595 nm. A decrease in absorbance indicates a reduction in total biofilm biomass.
Section 3: Addressing Antifungal Resistance
The development of resistance can render an otherwise effective drug useless. Understanding and predicting resistance is a crucial part of the development process. The primary mechanisms of acquired resistance include alteration of the drug target, upregulation of multidrug transporters (efflux pumps), and activation of cellular stress responses.[1]
Caption: Key molecular mechanisms of acquired antifungal resistance.
One strategy to combat resistance is combination therapy. The checkerboard assay can be used to systematically test pairs of compounds to identify synergistic interactions, where the combined effect is greater than the sum of their individual effects.[18] The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify these interactions.[13][18]
| FICI Value | Interpretation[13] |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive / Indifference |
| > 4.0 | Antagonism |
Section 4: Preclinical In Vivo Evaluation
While in vitro assays are essential for initial screening, they cannot fully replicate the complex environment of a host organism. Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) prior to human trials.[19][20][21]
Protocol 4.1: Murine Model of Systemic Candidiasis for Efficacy Testing
Scientific Rationale: The mouse model of systemic or disseminated candidiasis is a well-established and highly reproducible model that mimics human bloodstream infections.[22] It is used to assess the ability of a lead compound to reduce fungal burden in target organs and improve host survival.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Candida albicans strain
-
Test compound formulated for intravenous (IV) or oral (PO) administration
-
Vehicle control and positive control drug (e.g., fluconazole)
-
Sterile saline, insulin syringes
-
Equipment for humane euthanasia and organ harvesting
-
Bead beater/homogenizer
Procedure:
-
Infection: a. Prepare an inoculum of C. albicans in sterile saline at a concentration of 5 x 10⁵ CFU/mL. The exact inoculum can vary by mouse strain and should be optimized to achieve a lethal infection within 7-14 days in untreated animals. b. Inject 100 µL of the inoculum (5 x 10⁴ CFU) into each mouse via the lateral tail vein.
-
Treatment: a. Divide mice into groups (n=8-10 per group): Vehicle control, Test Compound (at various doses), and Positive Control. b. Begin treatment 2-4 hours post-infection. Administer the compounds via the desired route (e.g., oral gavage or IV injection) once or twice daily for a period of 5-7 days.
-
Efficacy Endpoints: a. Survival Study: Monitor mice daily for up to 21 days post-infection. Record morbidity and mortality. Results are typically plotted as a Kaplan-Meier survival curve. b. Fungal Burden Study: On a pre-determined day (e.g., day 3 or 5 post-infection), a separate cohort of mice is humanely euthanized. c. Aseptically remove target organs (typically kidneys, as they are the primary site of colonization). d. Weigh the organs, homogenize them in sterile saline, and perform serial dilutions of the homogenate. e. Plate the dilutions onto SDA plates (often containing antibacterial agents) to determine the CFU per gram of tissue. A significant reduction in fungal burden compared to the vehicle control indicates efficacy.
Conclusion and Future Outlook
The development of new antifungal agents is a complex, multi-stage process that requires an integrated approach combining high-throughput screening, detailed mechanistic studies, and robust preclinical evaluation. The protocols and strategies outlined in this guide provide a framework for identifying and advancing novel candidates. The future of antifungal therapy will likely rely on innovative strategies such as targeting virulence factors, developing resistance breakers, and exploring novel chemical scaffolds.[23][24][25] Continued investment and interdisciplinary collaboration are paramount to stay ahead of the evolving threat of fungal pathogens.[25][26]
References
- 1. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Fungal infections: New challenges in treatment | CAS [cas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | New antifungal strategies and drug development against WHO critical priority fungal pathogens [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Current and future antifungal therapy: new targets for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Core Building Blocks in Modern Agrochemical Synthesis
Introduction: The Architectural Foundation of Crop Protection
In the intricate field of agrochemical research and development, the design of novel, effective, and environmentally benign pesticides, herbicides, and fungicides is a paramount objective. The foundation of this molecular architecture lies in the strategic selection and utilization of core chemical structures, often referred to as "building blocks."[1][2][3][4] These foundational motifs, typically heterocyclic or specifically functionalized moieties, provide the essential framework upon which highly active and selective agrochemicals are constructed. Their inherent chemical properties and versatile reactivity allow for the systematic modification and optimization of biological activity, bioavailability, and metabolic stability.
This technical guide provides an in-depth exploration of several key building blocks that are cornerstones of modern agrochemical synthesis. We will delve into the rationale behind their selection, their mechanisms of action, and provide detailed, field-proven protocols for their incorporation into larger, more complex active ingredients. The focus will be on pyrazoles, isoxazolines, and triazines as exemplary heterocyclic systems, and the pivotal role of the trifluoromethyl group in enhancing molecular properties.
Pyrazole Derivatives: A Versatile Scaffold for Fungicides and Insecticides
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a "privileged" structure in agrochemical discovery.[5] Their chemical stability and the potential for substitution at multiple positions have led to the development of a wide range of commercially successful fungicides and insecticides.[5][6]
Rationale and Mechanism of Action
The efficacy of pyrazole-based agrochemicals often stems from their ability to interact with specific biological targets. A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[5][7] These compounds, characterized by a pyrazole-carboxamide pharmacophore, disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), thereby blocking ATP production and leading to fungal cell death.[5] In insecticides, certain pyrazole derivatives can act as modulators of insect GABA receptors, leading to neuronal hyperexcitation and paralysis.
Data Summary: Prominent Pyrazole-Based Agrochemicals
| Compound | Class | Mode of Action | Primary Use |
| Bixafen | Pyrazole-carboxamide | SDHI | Fungicide |
| Fluxapyroxad | Pyrazole-carboxamide | SDHI | Fungicide |
| Penthiopyrad | Pyrazole-carboxamide | SDHI | Fungicide |
| Fipronil | Phenylpyrazole | GABA receptor antagonist | Insecticide |
Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole Core
This protocol details a classic Knorr-type pyrazole synthesis, a fundamental method for creating the pyrazole ring, followed by N-alkylation.[5]
Objective: To synthesize a functionalized pyrazole core for further elaboration.
Materials and Reagents:
-
1,3-Diketone (e.g., acetylacetone) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Dimethyl Sulfate (alkylating agent)
-
Sodium Hydroxide (base)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
Cyclocondensation:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude pyrazole.
-
-
N-Alkylation:
-
Dissolve the crude pyrazole in a suitable solvent (e.g., THF).
-
Add a base such as sodium hydroxide.
-
Slowly add dimethyl sulfate (1.1 eq) at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to obtain the desired 1,3,5-substituted pyrazole.[8]
-
Caption: Workflow for the synthesis of a 1,3,5-substituted pyrazole.
Isoxazolines: Potent Insecticides Targeting the Nervous System
The isoxazoline scaffold is a five-membered heterocycle that has emerged as a crucial building block for a new class of potent insecticides and acaricides.[9][10] Several commercial products based on this structure have been successfully introduced for both crop protection and veterinary medicine.
Rationale and Mechanism of Action
Isoxazoline insecticides are potent allosteric modulators of GABA-gated chloride channels and, to a lesser extent, glutamate-gated chloride channels in invertebrates.[9][11][12][13] By binding to these channels, they block the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and ultimately the death of the target pest.[12][13] This mode of action is distinct from many other insecticide classes, making isoxazolines valuable tools for resistance management.[9][14]
Experimental Protocol: Synthesis of an Isoxazoline Ring via 1,3-Dipolar Cycloaddition
A common and efficient method for constructing the isoxazoline ring is through a [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkene.[9][15]
Objective: To synthesize a key isoxazoline intermediate.
Materials and Reagents:
-
Substituted Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Substituted Alkene (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In Situ Generation of Nitrile Oxide:
-
Dissolve the substituted aldoxime (1.0 eq) in the chosen solvent in a reaction flask.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) and stir at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.
-
-
Cycloaddition Reaction:
-
To the mixture containing the hydroximoyl chloride, add the substituted alkene (1.2 eq).
-
Slowly add triethylamine (Et₃N) (1.5 eq) to the reaction mixture. The triethylamine acts as a base to generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkene.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired isoxazoline derivative.
-
Caption: Synthesis of isoxazolines via 1,3-dipolar cycloaddition.
Triazines: Foundational Herbicides Targeting Photosynthesis
The 1,3,5-triazine ring is a symmetrical six-membered heterocycle containing three nitrogen atoms that serves as the core structure for a major class of herbicides.[16] Atrazine and simazine are well-known examples that have been used extensively in agriculture.[16]
Rationale and Mechanism of Action
Triazine herbicides act by inhibiting photosynthesis.[16][17][18][19] They bind to the D1 protein of the photosystem II (PSII) complex in chloroplasts, blocking the electron transport chain.[16][18] This interruption leads to a buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant death.[16] The selectivity of triazine herbicides is often due to the ability of tolerant crops to metabolize and detoxify the compound.[17]
Experimental Protocol: Synthesis of a Disubstituted Amino Triazine
The synthesis of triazine herbicides typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile building block where the chlorine atoms can be sequentially replaced.[20][21]
Objective: To synthesize a disubstituted amino triazine from cyanuric chloride.
Materials and Reagents:
-
Cyanuric Chloride (1.0 eq)
-
Amine 1 (e.g., ethylamine) (1.0 eq)
-
Amine 2 (e.g., isopropylamine) (1.0 eq)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Acetone (solvent)
-
Standard laboratory glassware
Procedure:
-
First Substitution:
-
Prepare a suspension of cyanuric chloride (1.0 eq) in a mixture of acetone and water at 0-5 °C.
-
Slowly add Amine 1 (1.0 eq) to the suspension while maintaining the temperature and pH (around 6-7) by the controlled addition of an aqueous sodium carbonate solution.
-
Stir the mixture for 2-4 hours at low temperature.
-
-
Second Substitution:
-
To the reaction mixture containing the monosubstituted triazine, add Amine 2 (1.0 eq).
-
Gradually warm the reaction mixture to 40-50 °C and stir for another 2-4 hours, maintaining the pH.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Isolation:
-
Cool the reaction mixture and filter the solid product.
-
Wash the product with water and dry to obtain the disubstituted amino triazine.
-
References
- 1. umbrex.com [umbrex.com]
- 2. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazoline: An Emerging Scaffold in Pesticide Discovery | CoLab [colab.ws]
- 11. Isoxazoline - Wikipedia [en.wikipedia.org]
- 12. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 13. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 14. The mode of action of isocycloseram: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Triazine herbicides [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. teamchem.co [teamchem.co]
- 20. Triazine - Wikipedia [en.wikipedia.org]
- 21. my.ucanr.edu [my.ucanr.edu]
Troubleshooting & Optimization
optimizing reaction conditions for 6-Chloro-5-phenylpicolinic acid synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-5-phenylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This typically involves the reaction of a di-substituted pyridine derivative, like 5-bromo-6-chloropicolinic acid or its ester, with phenylboronic acid in the presence of a palladium catalyst, a suitable base, and a solvent.
Q2: Why is a palladium catalyst necessary for this reaction?
A2: Palladium catalysts are crucial for facilitating the key bond-forming steps in cross-coupling reactions. In a Suzuki coupling, the palladium catalyst undergoes a series of transformations, including oxidative addition to the halide, transmetalation with the boronic acid derivative, and reductive elimination to form the desired carbon-carbon bond between the pyridine ring and the phenyl group. The choice of catalyst and ligands can significantly impact reaction efficiency and yield.
Q3: What are the typical starting materials for this synthesis?
A3: Common starting materials include:
-
A pyridine core, such as 2,5-dichloro-6-methylpyridine or a derivative with a carboxylic acid or ester group.
-
A phenyl source, most commonly phenylboronic acid for Suzuki coupling.
-
A palladium catalyst, for instance, a second-generation Buchwald-Hartwig catalyst like Xphos Pd G2, has been shown to be effective in similar cross-coupling reactions involving aryl chlorides.[1]
-
A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step.
-
An appropriate solvent, like 1,4-dioxane or a mixture of toluene and water, is used to dissolve the reactants and facilitate the reaction.
Q4: How can I purify the final product, this compound?
A4: Purification of the final product typically involves several steps. After the reaction is complete, a standard workup procedure is employed, which may include quenching the reaction, extracting the product into an organic solvent, and washing with brine. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel. In some cases, dissolving the crude product in a basic aqueous solution and then acidifying to precipitate the pure acid can be an effective purification method.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
Q: I am observing very low or no formation of my desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst Inactivity:
-
Cause: The palladium catalyst may be deactivated due to exposure to air or moisture, or it may be unsuitable for the specific substrates.
-
Solution:
-
Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored catalyst.
-
Screen different palladium catalysts and ligands. For aryl chlorides, electron-rich and bulky phosphine ligands, like those in Xphos Pd G2, are often effective.[1]
-
2. Ineffective Base:
-
Cause: The chosen base may not be strong enough or soluble enough in the reaction medium to promote transmetalation.
-
Solution:
-
Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) in Suzuki couplings.
-
Ensure the base is finely powdered to maximize its surface area.
-
3. Poor Solvent Choice:
-
Cause: The solvent may not be appropriate for the reaction temperature or may not effectively dissolve all reactants.
-
Solution:
-
1,4-Dioxane is a common and often effective solvent for Suzuki couplings.[1]
-
A mixture of toluene and water can also be effective, particularly with inorganic bases.
-
Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
4. Starting Material Quality:
-
Cause: The starting materials, particularly the boronic acid, may have degraded.
-
Solution:
-
Use fresh phenylboronic acid. Boronic acids can dehydrate to form boroxines, which may be less reactive.
-
Verify the purity of your starting halide by techniques like NMR or melting point analysis.
-
Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge in cross-coupling reactions.
1. Homocoupling of Phenylboronic Acid:
-
Cause: This side reaction forms biphenyl and is often promoted by high temperatures and the presence of oxygen.
-
Solution:
-
Thoroughly degas the reaction mixture before adding the catalyst.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Optimize the reaction temperature; avoid excessively high temperatures.
-
2. Protodeboronation of Phenylboronic Acid:
-
Cause: The boronic acid can be replaced by a hydrogen atom from a proton source (like water), rendering it inactive for the desired coupling.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Ensure the base is not excessively hygroscopic or use a freshly opened container.
-
3. Reduction of the Aryl Halide:
-
Cause: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Solution:
-
Ensure that there are no unintended hydrogen sources in the reaction.
-
Optimize the catalyst and reaction conditions.
-
Experimental Protocols
Proposed Synthesis of this compound via Suzuki Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
5-Bromo-6-chloropicolinic acid
-
Phenylboronic acid
-
Xphos Pd G2 catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 5-bromo-6-chloropicolinic acid (1 equivalent), phenylboronic acid (1.5 equivalents), and cesium carbonate (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Xphos Pd G2 catalyst (0.02 equivalents) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify it with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
Purification of this compound
-
The crude product can be recrystallized from an ethanol/water mixture.
-
Alternatively, for higher purity, the crude solid can be purified by flash column chromatography using a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki Coupling
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 45 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 60 |
| 3 | Xphos Pd G2 (2) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 85 |
| 4 | Xphos Pd G2 (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 78 |
Note: This table is a representative example for optimization studies.
Visualizations
Diagram 1: Proposed Suzuki-Miyaura Coupling Reaction
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Picolinic Acid Derivatives
Welcome to the technical support center for the synthesis of picolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your experimental work. Picolinic acid and its derivatives are crucial building blocks in pharmaceuticals, materials science, and coordination chemistry.[1][2][3] However, their synthesis is not without its unique set of challenges. This guide is structured to help you diagnose and resolve issues you may encounter, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the pyridine ring in picolinic acid derivatives often challenging?
A1: The functionalization of pyridine rings can be difficult due to the electron-deficient nature of the ring and the coordinating power of the nitrogen atom.[4][5] These characteristics can deactivate the ring towards electrophilic substitution and can lead to complex mixtures of regioisomers.[4][6] Site-selective functionalization, therefore, often requires carefully chosen strategies, such as the use of directing groups or specific catalytic systems.[5][6]
Q2: What are the most common stability issues to be aware of when working with picolinic acid derivatives?
A2: A primary stability concern is the propensity for decarboxylation, especially at elevated temperatures.[7][8][9] The mechanism of decarboxylation can be influenced by pH and the presence of substituents on the pyridine ring.[7][8][9] Another common issue is the hydrolysis of ester derivatives, which can be catalyzed by both acids and bases.[10][11][12]
Q3: How can I improve the yield of my amide coupling reactions with picolinic acid?
A3: Low yields in amide coupling are often due to incomplete activation of the carboxylic acid, deactivation of the amine via protonation, or steric hindrance.[13] To mitigate these issues, ensure your coupling reagents (e.g., HATU, EDC) are fresh and used in appropriate molar equivalents.[14] The use of a non-nucleophilic base, such as DIPEA, can prevent the deactivation of the amine.[13] Pre-activation of the carboxylic acid before adding the amine can also significantly improve yields.[13]
Troubleshooting Guide
Starting Material and Reagent Issues
Q: My reaction is sluggish or fails to initiate. How do I troubleshoot my starting materials and reagents?
A: The quality and purity of your starting materials and reagents are paramount.
-
Verify Purity: Use analytical techniques like NMR and LC-MS to confirm the identity and purity of your starting picolinic acid derivative and other key reagents.[14] Impurities can act as catalyst poisons or participate in side reactions.
-
Ensure Anhydrous Conditions: Water is a common culprit in many organic reactions, leading to hydrolysis of activated intermediates or quenching of reagents.[13][14][15] Always use freshly dried, anhydrous solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
-
Check Reagent Activity: Coupling reagents like HATU and EDC can degrade over time, especially if not stored properly.[14] If you suspect reagent degradation, it is best to use a fresh batch.
Reaction Condition Optimization
Q: I'm observing low product yield and the formation of multiple byproducts. How can I optimize my reaction conditions?
A: Systematic optimization of reaction parameters is key to improving yield and minimizing side reactions.
-
Solvent Selection: The choice of solvent can significantly influence reaction rates and outcomes.[15] For instance, in amide couplings, polar aprotic solvents like DMF or DCM are commonly used.[15]
-
Temperature Control: Many reactions involving picolinic acid derivatives are temperature-sensitive. For exothermic reactions, such as acylations, inefficient heat dissipation on a larger scale can lead to side reactions and product degradation.[16] It is often beneficial to start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress.[14]
-
Stoichiometry: Carefully check the molar equivalents of all reactants. A modest excess of the amine and coupling reagents in an amide bond formation can sometimes drive the reaction to completion.[14]
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Decarboxylation | High reaction temperatures, presence of certain substituents.[7][9] | Use milder reaction conditions. If high temperatures are necessary, consider a protecting group for the carboxylic acid. |
| Hydrolysis of Esters | Presence of water, acid or base catalysis.[11][12] | Ensure strictly anhydrous conditions. Use non-nucleophilic bases. |
| Racemization | In reactions involving chiral centers, harsh coupling conditions can lead to loss of stereochemical integrity. | Use racemization-suppressing additives like HOBt or OxymaPure.[13] Lowering the reaction temperature can also be effective.[13] |
| Formation of Symmetric Anhydride | A common side reaction in amide coupling where the activated acyl intermediate reacts with another carboxylic acid molecule.[14] | Pre-activate the carboxylic acid for a short period before adding the amine. |
Work-up and Purification Challenges
Q: I'm losing a significant amount of my product during purification. What are the best practices for purifying picolinic acid derivatives?
A: Picolinic acid derivatives can be challenging to purify due to their polarity and potential for chelation with metal ions.
-
Aqueous Work-up: During the work-up, be mindful of the pH. Picolinic acid and its derivatives can be soluble in both acidic and basic aqueous solutions. Neutralization to the isoelectric point may be necessary to precipitate the product.
-
Chromatography: Reverse-phase HPLC is often an effective method for purifying polar compounds like picolinic acid derivatives.[14] For column chromatography, a systematic screening of different solvent systems is recommended to achieve optimal separation.[14]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Scale-Up Problems
Q: I successfully synthesized my compound on a small scale, but the reaction is failing upon scale-up. What are the common challenges?
A: Transitioning from a laboratory to a pilot or commercial scale introduces several challenges.[16]
-
Heat Transfer: Exothermic reactions are a major concern during scale-up.[16] The surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[16] This can lead to a temperature increase, promoting side reactions or even a runaway reaction.[16]
-
Mixing: Inefficient mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, resulting in byproduct formation.
-
Reagent Addition: The rate of reagent addition can become critical on a larger scale. A slow, controlled addition is often necessary to manage exotherms and maintain a consistent reaction profile.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a reliable method for the synthesis of amides from picolinic acid derivatives.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the picolinic acid derivative (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.[14]
-
In a separate flask, dissolve HATU (1.0-1.5 equivalents) in anhydrous DMF.[14]
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).[14]
-
Allow the reaction to stir for 15-30 minutes at 0 °C for pre-activation.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent like DCM or ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low yield in amide coupling reactions.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of picolinic acid derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Chloro-5-phenylpicolinic Acid
Welcome to the technical support center for the purification of 6-Chloro-5-phenylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a substituted pyridine carboxylic acid, a class of compounds frequently utilized as building blocks in pharmaceutical synthesis. The primary synthetic route to this molecule often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitable chloropyridine derivative and phenylboronic acid. While effective, this synthesis can introduce a variety of impurities that must be removed to ensure the quality and reliability of subsequent experiments.
This guide will address the most common purification techniques—acid-base extraction, recrystallization, and column chromatography—and provide troubleshooting for issues that may arise with each.
Understanding Potential Impurities
A critical first step in developing a robust purification strategy is to understand the potential impurities that may be present in your crude this compound. Based on a typical Suzuki coupling synthesis, the following impurities are common:
-
Unreacted Starting Materials:
-
The chlorinated pyridine starting material (e.g., 2,6-dichloro-5-phenylnicotinic acid or a related precursor).
-
Phenylboronic acid.
-
-
Catalyst Residues:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C).
-
Phosphine ligands and their oxides.
-
-
Reaction Byproducts:
-
Homocoupled biphenyl (from the phenylboronic acid).
-
Partially reacted intermediates.
-
-
Solvent and Reagent Residues:
-
Solvents used in the reaction and workup (e.g., toluene, dioxane, ethanol).
-
Bases used in the reaction (e.g., sodium carbonate, potassium phosphate).
-
Troubleshooting Guide: Purification Techniques
Acid-Base Extraction and Precipitation
This is often the most effective initial purification step for acidic compounds like this compound, as it efficiently removes neutral organic impurities.
Core Principle: The acidic nature of the carboxylic acid allows it to be deprotonated by a base to form a water-soluble salt. Neutral impurities, such as biphenyl and catalyst ligands, will remain in an organic solvent and can be separated. The aqueous layer is then acidified to re-protonate the carboxylic acid, causing it to precipitate out in a purer form.
dot
Caption: Workflow for acid-base extraction and precipitation. Frequently Asked Questions (FAQs)
-
Q1: My product does not fully dissolve in the aqueous base. What should I do?
-
A1: This could be due to insufficient base or low aqueous solubility even in the salt form. First, ensure you are using a sufficient molar excess of base (e.g., 2-3 equivalents). If solubility is still an issue, gentle warming of the mixture may help. Alternatively, using a co-solvent system, such as a mixture of water and a water-miscible organic solvent like methanol or ethanol, can increase the solubility of the salt.
-
-
Q2: After acidification, my product oiled out instead of precipitating as a solid. How can I fix this?
-
A2: Oiling out occurs when the melting point of the solid is lower than the temperature of the solution or when the concentration of the product is too high. Try cooling the solution in an ice bath to induce crystallization. If it remains an oil, you can try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. If these methods fail, you can extract the oil with an organic solvent (e.g., ethyl acetate), dry the organic layer, and then concentrate it to obtain the solid product, which can then be further purified by recrystallization.
-
-
Q3: The precipitated solid is colored. What is the cause and how can I decolorize it?
-
A3: Color is often due to persistent, highly conjugated impurities or residual palladium catalyst. If the color persists after this step, you can perform a hot filtration with activated charcoal during the recrystallization process (see next section).
-
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree.
Core Principle: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids, common solvent systems include aqueous ethanol, ethanol/water, or toluene.[1][2] A small-scale solvent screen is highly recommended.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal. |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is below the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Lower the temperature of the solution before allowing it to cool slowly.- Redissolve the oil in more hot solvent and try cooling more slowly.- Consider a different solvent system. |
| Low recovery of the purified product. | - Too much solvent was used.- The compound has significant solubility in the solvent even at low temperatures.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration. |
Column Chromatography
For challenging separations or to remove impurities with similar properties, column chromatography can be employed.
Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (solvent) flows through. Less polar compounds typically travel down the column faster, while more polar compounds are retained longer. For a carboxylic acid, it is often necessary to add a small amount of acid (e.g., acetic acid) to the mobile phase to prevent streaking.
dot
Caption: General workflow for purification by column chromatography. Frequently Asked Questions (FAQs)
-
Q1: My compound is streaking on the TLC plate and the column. What can I do?
-
A1: Streaking of carboxylic acids on silica gel is very common due to strong interactions with the stationary phase. To mitigate this, add a small amount of a volatile acid, such as acetic acid (0.5-1%), to your mobile phase. This will keep the carboxylic acid protonated and reduce its interaction with the silica.
-
-
Q2: I am having trouble separating my product from a very non-polar impurity like biphenyl.
-
A2: This is a scenario where column chromatography is very effective. Start with a very non-polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). The non-polar biphenyl should elute quickly. You can then gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.
-
-
Q3: How do I remove the palladium catalyst using chromatography?
-
A3: Palladium residues can often be removed by "plug" filtration. Dissolve your crude product in a suitable solvent and pass it through a short pad of silica gel or Celite. The polar catalyst residues will often adsorb to the stationary phase while your product is washed through. For more stubborn residues, specialized scavengers can be added to the crude material before chromatography.
-
Purity Assessment
After each purification step, it is crucial to assess the purity of your this compound.
| Technique | Application | Typical Conditions |
| Thin-Layer Chromatography (TLC) | - Rapid monitoring of reaction progress and column chromatography fractions. | - Stationary Phase: Silica gel 60 F₂₅₄- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (e.g., 1%).- Visualization: UV light (254 nm). |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative purity analysis. | - Column: C18 reversed-phase column.[3]- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]- Detection: UV detection at a wavelength of maximum absorbance (a UV scan of a dilute sample will help determine the optimal wavelength). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Purity assessment and identification of impurities by mass. | - Similar conditions to HPLC, but ensure the mobile phase is compatible with mass spectrometry (e.g., use formic acid instead of phosphoric acid). |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | - Structural confirmation and detection of proton-containing impurities. | - Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The presence of signals that do not correspond to the product indicates impurities. |
Concluding Remarks
The purification of this compound is a multi-step process that often requires a combination of techniques to achieve high purity. A logical workflow starts with an acid-base extraction to remove the bulk of neutral impurities, followed by recrystallization to obtain a crystalline solid. For very challenging separations, column chromatography can be employed. Always assess the purity of your material after each step to guide your purification strategy.
This guide provides a framework for troubleshooting common issues. However, the optimal conditions for your specific sample may require some empirical optimization.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 3. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
troubleshooting guide for reactions involving 6-Chloro-5-phenylpicolinic acid
Welcome to the technical support resource for 6-Chloro-5-phenylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile building block. The following content is structured to provide rapid answers to common questions and in-depth troubleshooting for more complex reaction issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound (CAS No: 1214352-99-4) is a substituted picolinic acid, a class of compounds that are derivatives of pyridine with a carboxylic acid at the 2-position[1]. Understanding its fundamental properties is crucial for proper handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO₂ | [2] |
| Molecular Weight | 233.65 g/mol | [2] |
| Appearance | Typically a white to off-white solid. | [3] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like methanol, ethanol, and THF.[3] | |
| Storage | Store in a cool, dry place, sealed from moisture and air. Room temperature storage is generally acceptable.[2] |
Q2: My this compound is difficult to dissolve in my reaction solvent. What can I do?
A2: Solubility issues are common. First, ensure you are using an appropriate solvent. For reactions like amide couplings, polar aprotic solvents such as DMF, DMAc, or NMP are often effective. If solubility remains low, consider the following:
-
Gentle Heating: Warming the mixture slightly can often improve solubility. Monitor carefully to avoid any premature reaction or degradation.
-
Co-solvent System: Adding a co-solvent can modulate the polarity and improve dissolution. For example, in a Suzuki coupling using dioxane, adding a small amount of a more polar solvent might help.
-
Salt Formation: For certain reactions, converting the carboxylic acid to its corresponding carboxylate salt in situ with a non-nucleophilic base (e.g., DIPEA) can enhance solubility before adding other reagents.
Q3: What are the most common impurities I should be aware of?
A3: Impurities can arise from the synthetic route used to produce the acid or from its degradation. Common impurities may include:
-
Starting Materials: Residual precursors from its synthesis.
-
Over-arylated or Dechlorinated Species: Byproducts from cross-coupling reactions used in its synthesis.
-
Isomeric Impurities: Positional isomers that may be difficult to separate. Detection is best achieved using analytical techniques such as HPLC, LC-MS for mass verification, and ¹H NMR for structural confirmation.[4][5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, causality-driven solutions for specific reaction classes where this compound is commonly employed.
Guide 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery. However, the structure of this compound presents unique challenges due to the pyridine nitrogen's proximity to the carboxylic acid.
This is the most frequent issue. The root cause often lies in inefficient activation of the carboxylic acid or unintended side reactions.
Causality & Solutions:
-
Inefficient Carboxylic Acid Activation: The electrophilicity of the carboxyl carbon must be increased for the amine to attack.
-
Insight: Standard coupling reagents like DCC or EDCI might be too slow or inefficient due to the steric hindrance from the adjacent phenyl group. The pyridine nitrogen can also complex with activating agents, reducing their efficacy.
-
Solution: Employ a more potent uronium-based coupling reagent such as HATU or COMU . These reagents are highly effective for hindered substrates and are less susceptible to side reactions. Always use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced without interfering with the reaction.
-
-
Side Reactions with Thionyl Chloride: While converting the acid to an acyl chloride with thionyl chloride (SOCl₂) is a common activation method, it can be problematic with picolinic acids.
-
Insight: The reaction of picolinic acid with thionyl chloride can sometimes lead to undesired chlorination of the pyridine ring, particularly at the 4-position, in addition to forming the desired acyl chloride.[6][7]
-
Solution: If the acyl chloride route is necessary, consider using oxalyl chloride with a catalytic amount of DMF. This transformation is often milder and less prone to causing ring halogenation.
-
Recommended Protocol: HATU-Mediated Amide Coupling
-
Setup: In a dry, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition: Add the desired amine (1.1 eq) to the solution.
-
Base: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Coupling Reagent: Add HATU (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
Guide 2: Suzuki-Miyaura Cross-Coupling
The C6-chloro substituent serves as an effective handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[8]
Failure in Suzuki couplings with aryl chlorides is almost always linked to the catalyst system or reaction conditions.
Causality & Solutions:
-
High Energy Barrier for Oxidative Addition: The C-Cl bond is strong, making the initial oxidative addition of the aryl chloride to the Pd(0) center the rate-limiting step.[9]
-
Insight: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The catalyst requires ligands that are both bulky (to promote L-Pd-L angle widening) and highly electron-donating (to make the Pd center more nucleophilic).
-
Solution: Use specialized catalyst systems designed for C-Cl bond activation. Buchwald or Fu-type phosphine ligands are excellent choices. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is essential.
-
| Catalyst System | Description | Suitability |
| Pd(OAc)₂ + SPhos | A highly active and versatile system for aryl chlorides. | Excellent |
| Pd₂(dba)₃ + XPhos | Another robust Buchwald ligand-based system. | Excellent |
| Pd(OAc)₂ + Ad₂PⁿBu | A sterically encumbered phosphine ligand system proven effective for chloropyridines.[8] | Very Good |
-
Ineffective Transmetalation or Catalyst Deactivation: The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability.
-
Insight: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. A weak base or an inappropriate solvent can slow this step or lead to catalyst decomposition.
-
Solution: Use a strong, non-nucleophilic inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. For solvent, a mixture of an organic solvent like dioxane, toluene, or 2-MeTHF with water is standard, as water often accelerates the reaction. Ensure all reagents and solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
-
-
Protodechlorination Side Reaction: This is the undesired replacement of the chlorine atom with a hydrogen atom, leading to a byproduct.
-
Insight: This side reaction can be promoted by sources of hydride, which can arise from the solvent, base, or impurities in the boronic acid. It is more prevalent at high temperatures or with extended reaction times.
-
Solution: Use high-purity, anhydrous solvents and reagents where possible. Avoid overly high temperatures and monitor the reaction to stop it once the starting material is consumed. Using a slightly larger excess of the boronic acid can sometimes outcompete the protodechlorination pathway.
-
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. This compound - CAS:1214352-99-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 1214352-99-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2092681-27-9|6-Chloro-5-(ethoxycarbonyl)picolinic acid|BLD Pharm [bldpharm.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Solubility Challenges of 6-Chloro-5-phenylpicolinic Acid
Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 6-Chloro-5-phenylpicolinic acid (CAS: 1214352-99-4). This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our aim is to equip you with the foundational knowledge and practical protocols to overcome solubility hurdles in your experiments.
Understanding the Molecule: Physicochemical Profile
This compound is a derivative of picolinic acid. The presence of a phenyl group and a chloro substituent significantly impacts its physicochemical properties compared to the parent compound.
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C₁₂H₈ClNO₂ | - |
| Molecular Weight | 233.65 g/mol | - |
| Predicted pKa | 3.26 ± 0.10[1] | The carboxylic acid group is acidic, suggesting that solubility will be highly dependent on pH. At pH values above the pKa, the molecule will be deprotonated and more soluble in aqueous media. |
| Structural Features | Phenyl group, Chloro substituent | These hydrophobic moieties are expected to decrease aqueous solubility compared to the parent picolinic acid. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A: Due to the hydrophobic phenyl and chloro groups, this compound is expected to have low intrinsic solubility in neutral aqueous solutions. The non-polar parts of the molecule dominate, making it difficult to dissolve in a polar solvent like water without intervention.
Q2: I've tried dissolving it in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?
A: This is a common issue known as "crashing out." While the compound may be soluble in a strong organic solvent like DMSO, introducing this stock solution into an aqueous buffer can cause the compound to precipitate if its solubility limit in the final buffer composition is exceeded. The key is to ensure the final concentration in your experiment is below the compound's solubility threshold in that specific aqueous medium.
Q3: Can I heat the solution to improve solubility?
A: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, be cautious about the thermal stability of this compound. Prolonged heating at high temperatures could lead to degradation. Always start with gentle warming (e.g., 37-40°C) and monitor for any changes in color or the appearance of particulates that might indicate degradation.
Q4: Will sonication help dissolve the compound?
A: Yes, sonication can be a useful physical method to break down aggregates of the solid compound and increase the surface area available for solvation, thereby accelerating the dissolution process. It is often used in conjunction with other methods like pH adjustment or the use of co-solvents.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound. The core principle is to modify the solvent environment to favor the dissolution of this acidic and somewhat hydrophobic molecule.
Strategy 1: pH Adjustment (for Aqueous Solutions)
The most effective method for solubilizing an acidic compound like this compound is to increase the pH of the aqueous solvent. By raising the pH above the compound's pKa (predicted to be around 3.26), the carboxylic acid group will deprotonate to form a more polar and water-soluble carboxylate salt.[1][2]
-
Initial Slurry: Add the desired amount of this compound to your target volume of water or aqueous buffer. It will likely form a slurry.
-
Basification: While stirring, add a small amount of a suitable base dropwise. A dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) or potassium hydroxide is recommended.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, you should observe the solid dissolving.
-
Target pH: Aim for a pH at least 2-3 units above the pKa. A pH of 6.0 to 7.4 is often a good starting point for many biological experiments.
-
Final Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down if your experimental conditions require it. However, be aware that if you lower the pH close to or below the pKa, the compound may precipitate.
-
Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any undissolved micro-particulates.
Strategy 2: Co-solvency (for Stock Solutions and Formulations)
When high concentrations are needed or when pH adjustment is not feasible, using a water-miscible organic co-solvent is a common and effective strategy.[2][3] These solvents can bridge the polarity gap between the hydrophobic compound and the aqueous medium.
-
Dimethyl Sulfoxide (DMSO): Excellent for creating high-concentration stock solutions. Be mindful of its potential effects on cells and assays, typically keeping the final concentration below 0.5%.
-
Ethanol: A less toxic alternative to DMSO, but may be less effective for highly hydrophobic compounds.
-
Polyethylene Glycol 400 (PEG 400) & Propylene Glycol: Often used in formulations for in vivo studies due to their lower toxicity.[3]
-
Solvent Selection: Choose a co-solvent appropriate for your experimental system. DMSO is a common starting point for in vitro work.
-
Dissolution: Add the this compound to a minimal amount of the chosen co-solvent (e.g., DMSO).
-
Gentle Aid: If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.
-
Serial Dilution: For your experiment, perform serial dilutions of this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, and to vortex or mix immediately after each addition to avoid localized high concentrations that can cause precipitation.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Method Refinement for the Analysis of 6-Chloro-5-phenylpicolinic Acid
Welcome to the technical support center for the analytical method refinement of 6-Chloro-5-phenylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical techniques for the quantification of this compound?
For the analysis of this compound, the two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV is a robust and widely available technique suitable for routine analysis, quality control, and stability testing, especially when dealing with relatively clean sample matrices and sufficient analyte concentrations.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis (e.g., in plasma or tissue), trace-level impurity analysis, and complex sample matrices where interferences are a concern.
Q2: I am developing an HPLC-UV method. What is a good starting point for column and mobile phase selection?
A logical starting point is to adapt methods developed for similar structures like picolinic acid.[1][2][3][4] Given the acidic nature of this compound, a reversed-phase C18 column is a suitable initial choice.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention for moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape.[5][6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Detection | UV at approximately 264 nm | Picolinic acid derivatives typically have a UV maximum around this wavelength.[4] A full UV scan of your standard is recommended to determine the optimal wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
This starting point should be optimized to achieve the desired resolution and run time.
Q3: How can I enhance the sensitivity of my assay for trace-level detection in biological samples?
For trace-level quantification, LC-MS/MS is the recommended approach. To further enhance sensitivity:
-
Optimize Ionization Source Parameters: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical. ESI is generally preferred for polar, ionizable compounds like this compound.[7] Systematically optimize parameters such as capillary voltage, source temperature, and gas flows.[7][8]
-
Select Appropriate Ionization Mode: Given the acidic proton, negative ion mode ([M-H]⁻) is expected to provide a strong signal. However, positive ion mode ([M+H]⁺) should also be evaluated.
-
Optimize MS/MS Transitions: Perform a product ion scan to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). Optimize the collision energy for each transition to maximize signal intensity.[8]
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[9][10]
Q4: What are the most effective sample preparation techniques for this compound in biological matrices like plasma or serum?
The choice of sample preparation depends on the required level of cleanliness and the downstream analytical technique.
-
Protein Precipitation (PPT): This is a simple and fast method, often used for initial sample screening. Acetonitrile is a common precipitation solvent. While effective at removing proteins, it may not remove other interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT. It involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration, leading to improved sensitivity and reduced matrix effects.[9][10] A mixed-mode or polymer-based sorbent can be effective for retaining picolinic acid derivatives.
Troubleshooting Guides
HPLC Method Troubleshooting
Issue: My peak for this compound is tailing significantly.
Peak tailing is a common issue when analyzing acidic compounds on silica-based columns and can compromise quantification accuracy.[5][6][11][12]
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing in HPLC analysis.
Detailed Explanation:
-
Primary Cause: The primary reason for the tailing of acidic analytes is often secondary interactions between the ionized analyte and active silanol groups on the silica-based column packing.[6][11] At a pH above the analyte's pKa, the carboxylic acid group is deprotonated (negatively charged), and at a pH above ~4-5, the silanol groups can also be deprotonated, leading to electrostatic repulsion and other undesirable interactions.
-
Solution Steps:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase to at least 2 pH units below the pKa of this compound. This ensures the analyte is in its neutral, protonated form, minimizing interactions with silanol groups.[12] Using a buffer like phosphate or an additive like formic or phosphoric acid is crucial.
-
Ensure Adequate Buffering: Insufficient buffer capacity can lead to pH shifts within the column, causing peak shape issues. A buffer concentration of 10-25 mM is typically sufficient.[6]
-
Evaluate Column Health: An older column may have a degraded stationary phase or accumulated contaminants. Try flushing the column with a strong solvent or replace it if the problem persists.[5]
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try injecting a lower concentration of your standard to see if the peak shape improves.[12]
-
Consider a Different Column: If tailing persists, consider a column with a highly deactivated, end-capped stationary phase or a modern hybrid particle column to minimize silanol interactions.[11]
-
LC-MS/MS Method Troubleshooting
Issue: I am observing low signal intensity or high signal variability for my analyte.
Low and inconsistent signals in LC-MS/MS can be due to a variety of factors, from the ionization source to matrix effects.
Logical Flow for Signal Optimization in LC-MS/MS
Caption: A structured approach to troubleshooting and enhancing signal intensity and stability in LC-MS/MS.
Detailed Explanation:
-
Ion Source Optimization: The first step is to ensure the analyte is being efficiently ionized. Infuse a standard solution directly into the mass spectrometer to optimize source parameters without the influence of the LC separation.[7]
-
Mobile Phase Compatibility: The mobile phase composition significantly impacts ionization efficiency. While acidic conditions are good for chromatography, they may not be optimal for ESI. Buffers like ammonium formate can sometimes improve ionization compared to formic acid.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to poor accuracy and precision.
-
Diagnosis: A post-column infusion experiment can determine if matrix effects are present at the retention time of your analyte.
-
Mitigation:
-
Improve Sample Preparation: Use a more rigorous sample cleanup method like SPE to remove interfering components.[10]
-
Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.
-
-
Experimental Protocols
Protocol 1: Foundational HPLC-UV Method for this compound
This protocol provides a starting point for method development. It must be validated for your specific application.
-
Chromatographic System:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 264 nm
-
-
System Suitability:
-
Inject a standard solution five times.
-
The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
The USP tailing factor should be less than 1.5.
-
-
Method Optimization:
-
Adjust the gradient slope to improve resolution from any impurities or degradants.
-
If peak shape is suboptimal, adjust the pH of Mobile Phase A.
-
Protocol 2: Development of a Stability-Indicating Method
A stability-indicating method is crucial in drug development to demonstrate that the analytical method can resolve the active pharmaceutical ingredient (API) from its degradation products.[13]
-
Forced Degradation Study:
-
Prepare solutions of this compound and expose them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples using the developed HPLC method.
-
-
Method Validation:
-
Specificity: The method must demonstrate baseline resolution between the main peak of this compound and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants.
-
References
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinic Acid | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. uhplcs.com [uhplcs.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. chromtech.com [chromtech.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Navigating the Safe and Effective Handling of Chlorinated Compounds
Welcome to the Technical Support Center for the handling of chlorinated compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that not only outlines procedures but also explains the underlying scientific principles. This guide is designed for researchers, scientists, and drug development professionals to help you avoid common pitfalls and ensure the integrity and safety of your experiments.
Section 1: Personal Protective Equipment (PPE) & Safety Protocols
The foundation of working with any chemical, especially reactive compounds like chlorinated solvents, is a robust safety protocol. Mishandling can lead to a range of health effects, from skin and eye irritation to severe respiratory issues and long-term organ damage.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the minimum required PPE when working with chlorinated solvents?
A1: The minimum PPE includes chemical-resistant lab coats, safety goggles or a face shield, and appropriate gloves.[1] It is crucial to select gloves made of materials that are resistant to the specific chlorinated solvent you are using. Nitrile gloves, for instance, are effective against many chlorinated solvents like trichloroethylene and perchloroethylene.[3][4] However, materials like natural rubber and polyvinyl chloride may not offer adequate protection.[5] Always consult the Safety Data Sheet (SDS) for the specific compound to determine the most suitable glove material.[1] For tasks with a higher risk of splashing, a face shield in addition to goggles is recommended.[5]
Q2: Are there specific respiratory protection requirements?
A2: Yes, especially when working with volatile chlorinated compounds or in areas with inadequate ventilation. The need for respiratory protection is determined by the concentration of the airborne contaminant. For low concentrations, an air-purifying respirator (APR) with cartridges specific for organic vapors and chlorine may be sufficient.[5] In situations with high concentrations or potential for oxygen deficiency, a self-contained breathing apparatus (SCBA) is necessary.[5] Always refer to the NIOSH Pocket Guide to Chemical Hazards for specific respirator recommendations.
Q3: What are the most critical immediate actions in case of accidental exposure?
A3: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] For eye contact, use an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7] If inhaled, move to fresh air immediately.[5] In all cases of significant exposure, seek immediate medical attention.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Skin irritation despite wearing gloves. | Glove material incompatibility or degradation. | 1. Verify Glove Compatibility: Check the SDS and glove manufacturer's compatibility chart for the specific chlorinated solvent. Not all chemical-resistant gloves are suitable for all chlorinated compounds.[3] 2. Inspect Gloves Before Use: Look for any signs of degradation, punctures, or discoloration. 3. Change Gloves Frequently: Solvents can permeate glove materials over time, even without visible signs of damage. |
| Feeling dizzy or nauseous in the lab. | Inadequate ventilation or vapor leakage. | 1. Work in a Fume Hood: All procedures with volatile chlorinated compounds should be performed in a certified chemical fume hood.[9] 2. Check for Leaks: Inspect all apparatus for potential leaks, especially around joints and seals. 3. Evacuate and Ventilate: If you feel unwell, immediately leave the area and inform your supervisor. Ensure the area is well-ventilated before re-entry. |
Section 2: Storage and Handling of Chlorinated Compounds
Proper storage and handling are critical to prevent degradation of the compounds, ensure experimental reproducibility, and mitigate safety hazards.[10]
Frequently Asked Questions (FAQs)
Q4: What are the best materials for storing chlorinated solvents?
A4: Carbon steel of welded construction is commonly used for bulk storage of chlorinated solvents.[7][11] For laboratory-scale storage, stainless steel or containers with appropriate resistant coatings are preferred to prevent rust contamination.[11][12] Some plastics, like polyvinyl chloride (PVC), can be used for tubing but should not be exposed to organic solvents as this can extract the plasticizer, contaminating your solution and damaging the tubing.[13]
Q5: Why is it important to keep chlorinated solvents dry?
A5: In the presence of water, some chlorinated hydrocarbons can slowly hydrolyze, forming hydrochloric acid (HCl).[11] This acidic byproduct can corrode metal containers and equipment and may interfere with your chemical reactions.[11] Most commercial solvents contain stabilizers to prevent this, but it's still crucial to minimize water contact.
Q6: Can I store chlorinated solvents with other chemicals?
A6: It is critical to store chlorinated solvents separately from incompatible materials to avoid dangerous reactions.[14] For example, mixing chlorinated compounds with strong bases, reactive metals like aluminum, or strong oxidizing agents can lead to vigorous or even explosive reactions.[15] Always consult a chemical compatibility chart and the compound's SDS.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Corrosion observed on a storage container. | Hydrolysis of the chlorinated solvent leading to acid formation. | 1. Check for Water Contamination: Test the solvent for the presence of water. 2. Transfer to a Suitable Container: Move the solvent to a new, clean, and dry container made of a resistant material like stainless steel or glass.[12] 3. Use a Drying Agent: If appropriate for your application, consider storing the solvent over a suitable drying agent. |
| Inconsistent experimental results using the same batch of solvent. | Solvent degradation or contamination. | 1. Analyze the Solvent: Run a quality control check on the solvent using a suitable analytical method (e.g., GC-MS) to check for impurities or degradation products. 2. Store Under Inert Atmosphere: For sensitive applications, store the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[7] |
Section 3: Experimental Procedures and Reaction Handling
Chlorinated compounds are versatile reagents and solvents, but their reactivity requires careful management during experiments.
Frequently Asked Questions (FAQs)
Q7: What is "quenching" and why is it important for reactions involving chlorinated compounds like acid chlorides?
A7: Quenching is the process of safely neutralizing unreacted, reactive reagents at the end of a chemical reaction.[16] For highly reactive species like acid chlorides, quenching is crucial to prevent uncontrolled reactions when the reaction mixture is exposed to air, moisture, or other chemicals during workup.[9]
Q8: What are the common methods for quenching acid chlorides?
A8: Common quenching methods involve the slow addition of the acid chloride to a quenching agent.[9] The choice of agent depends on the desired outcome and safety considerations:
-
Water: Reacts to form carboxylic acids. This can be a vigorous reaction and should be done cautiously.[9]
-
Alcohols (e.g., methanol, ethanol): Produce esters in a generally safer and more controlled reaction.[9]
-
Amines: Form stable amides, another common and efficient quenching method.[9]
Q9: Can chlorinated solvents react with other common lab reagents?
A9: Yes. For example, some chlorinated solvents can react violently with certain organic solvents and reagents in the presence of oxidizing agents.[17] An explosion has been reported from the unexpected reaction of acetone with phosphorus oxychloride.[17] Always review the literature and SDS for potential incompatibilities before mixing chemicals.
Experimental Protocol: Quenching of an Acid Chloride Reaction
This protocol outlines a general procedure for safely quenching a reaction containing an unreacted acid chloride.
-
Preparation:
-
Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).
-
Cool the reaction mixture to 0 °C in an ice bath to control the exotherm of the quench.
-
Have a neutralizing agent (e.g., sodium bicarbonate solution) ready in case of spills.
-
-
Quenching Procedure:
-
Slowly and carefully add a suitable quenching agent (e.g., methanol) to the reaction mixture with vigorous stirring.[9]
-
Monitor the temperature of the reaction mixture. If the temperature rises significantly, slow the addition rate.[9]
-
Continue stirring for at least 30 minutes after the addition is complete to ensure all the acid chloride has reacted.
-
-
Workup:
-
Proceed with the standard aqueous workup for your reaction.
-
Workflow for Quenching Acid Chlorides
Caption: A flowchart illustrating the key steps for safely quenching a reaction containing an acid chloride.
Section 4: Waste Disposal and Decontamination
Proper disposal of chlorinated waste and decontamination of spills are essential for laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q10: How should I dispose of chlorinated solvent waste?
A10: Chlorinated and non-chlorinated solvent waste must be collected in separate, clearly labeled containers.[18] Mixing them can create hazardous reactions and complicates the disposal process.[14] Waste containers should be made of a compatible material, kept sealed, and stored in a designated area away from heat sources.[14] Never fill waste containers beyond 80% capacity to allow for vapor expansion.[18]
Q11: What should I do in case of a small spill of a chlorinated solvent?
A11: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[19] Use an absorbent material like clay, sand, or a commercial spill kit to contain and absorb the liquid.[19] Avoid using materials like sawdust with strong oxidizers, as this can create a fire hazard.[19] Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
Q12: How do I decontaminate glassware that has contained chlorinated compounds?
A12: After physically removing as much of the compound as possible, a chemical decontamination step may be necessary. A common method is to rinse the glassware with a solution of sodium hypochlorite (bleach), followed by thorough rinsing with water.[20] For some compounds, a neutralizing rinse with a solution like sodium thiosulfate may be recommended after the bleach treatment.[20]
Experimental Protocol: Decontamination of a Small Spill
-
Control and Contain:
-
Absorb and Collect:
-
Apply absorbent material over the entire spill until all the liquid is absorbed.[19]
-
Carefully scoop the contaminated material into a designated hazardous waste container.
-
-
Decontaminate the Surface:
Decision Tree for Chlorinated Waste Disposal
Caption: A decision-making flowchart for the proper segregation and disposal of laboratory waste containing chlorinated compounds.
Section 5: Analytical Troubleshooting
The analysis of chlorinated compounds, particularly by methods like Gas Chromatography-Mass Spectrometry (GC-MS), can present unique challenges.
Frequently Asked Questions (FAQs)
Q13: Why am I seeing a drop in signal intensity for my chlorinated analytes in GC-MS after multiple injections?
A13: This is a common issue that can be caused by contamination of the GC inlet or the front of the analytical column.[21] High-boiling point residues from your samples can accumulate, leading to the loss of active sites and poor peak shape, especially for more sensitive compounds like pentachlorophenol.[21]
Q14: How can I troubleshoot signal loss in my GC-MS analysis of chlorinated phenols?
A14:
-
Inlet Maintenance: Start by replacing the inlet liner and septum. This is often the primary site of contamination.
-
Column Maintenance: Trim a small portion (e.g., 10-15 cm) from the front of the analytical column to remove non-volatile residues that have accumulated there.[21]
-
Consider a Guard Column: Using a guard column can help protect the analytical column from contamination and extend its lifetime.
-
Sample Preparation: Ensure your sample cleanup is adequate to remove high-boiling point matrix components before injection.
Q15: Are there specific challenges when analyzing complex mixtures of chlorinated paraffins?
A15: Yes, the analysis of chlorinated paraffins (CPs) is notoriously difficult due to the vast number of isomers and the complexity of the mixtures.[22] Different mass spectrometry platforms (e.g., GC/ECNI-MS vs. LC/ESI-MS) can show different response patterns for homologues, making data comparison challenging.[23] It's crucial to use appropriate quantification standards and to be aware of the biases of your chosen analytical method.[23]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Poor peak shape (tailing) for chlorinated analytes. | Active sites in the GC system. | 1. Check for System Leaks: Air leaks can degrade column performance. 2. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. 3. Column Conditioning: Properly condition the column according to the manufacturer's instructions. |
| Baseline disturbances in GC analysis with a halogen-specific detector (XSD). | High concentrations of hydrocarbons in the sample matrix. | 1. Dilute the Sample: Diluting the sample can reduce the impact of the matrix on the baseline.[24] 2. Increase the Split Ratio: A higher split ratio will introduce less of the sample onto the column, mitigating matrix effects.[24] |
References
- 1. ecolink.com [ecolink.com]
- 2. spaglaw.com [spaglaw.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. mcrsafety.com [mcrsafety.com]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. nj.gov [nj.gov]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. ipi-global.com [ipi-global.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. How To Handle Hazardous Solvent Waste Safely [solventwasher.com]
- 15. university-operations.scu.edu [university-operations.scu.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 18. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 19. chemkleancorp.com [chemkleancorp.com]
- 20. benchchem.com [benchchem.com]
- 21. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 22. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. staging.laballiance.com.my [staging.laballiance.com.my]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-5-phenylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a molecule like 6-Chloro-5-phenylpicolinic acid, an intermediate or active pharmaceutical ingredient (API) with potential therapeutic applications, ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] For this compound, this translates to having unequivocal confidence in the data generated during drug substance and drug product development, including stability studies, quality control, and pharmacokinetic assessments. The recently revised ICH Q2(R2) guideline emphasizes a more holistic, lifecycle-based approach to analytical procedure validation, encouraging a deeper understanding of the method's capabilities and limitations.[3][4][5][6][7][8]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound is dictated by its physicochemical properties and the intended application of the method. Here, we compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most prevalent and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it the method of choice for assay, impurity profiling, and stability testing.
Workflow for Analytical Method Validation
Caption: A typical workflow for the validation of an analytical method, from planning to lifecycle management.
Proposed HPLC-UV Method for this compound
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Validation of the Proposed HPLC-UV Method
The validation of this method would involve assessing the following parameters as per ICH Q2(R2) guidelines:[3][4][6][8][9]
1. Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] For this compound, this would involve:
- Forced Degradation Studies: The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[10][11] The method must demonstrate that the peak for this compound is well-resolved from any degradant peaks.
- Placebo and Impurity Spiking: For a drug product formulation, the method must show no interference from excipients. Spiking with known impurities should also demonstrate resolution.
2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
- A minimum of five concentrations of this compound reference standard would be prepared across a range of 50% to 150% of the expected working concentration.
- The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.
3. Accuracy: The closeness of test results to the true value.[9]
- Accuracy is typically assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value.
- For an assay of a drug substance, this can be determined by analyzing a known concentration of the reference standard. For a drug product, it involves spiking the placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
- Acceptance criteria are typically within 98.0% to 102.0% recovery.
4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of the same sample, with a relative standard deviation (RSD) of ≤ 2% being acceptable.[9]
- Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the different sets of results should also be within acceptable limits (typically ≤ 2%).
5. Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
- These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][9]
- For the proposed HPLC method, this would involve varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate. The results should not be significantly affected by these changes.
Hypothetical Validation Data for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Well-resolved peak, no interference | Peak purity > 99.5%, no co-elution with degradants or excipients |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Range | 50% - 150% of nominal | Established |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results | Method remains within specifications |
Alternative Analytical Techniques
Gas Chromatography (GC)
GC could be a viable alternative for the analysis of this compound, particularly for assessing volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization would likely be required to convert the analyte into a more volatile form (e.g., through esterification).
Comparison with HPLC:
| Feature | HPLC-UV | GC-FID (with derivatization) |
| Applicability | Direct analysis of non-volatile and thermally labile compounds | Requires derivatization for non-volatile compounds |
| Sample Throughput | Generally higher | Can be lower due to the derivatization step |
| Specificity | Good, can be enhanced with detectors like DAD or MS | High, especially with capillary columns |
| Sensitivity | Good, detector-dependent | Very high with detectors like FID or MS |
| Robustness | Generally robust | Derivatization step can introduce variability |
UV-Visible Spectroscopy
A simple UV-Vis spectrophotometric method could be developed for the assay of this compound in a pure drug substance. This method is rapid and straightforward but lacks the specificity of chromatographic methods.
Comparison with HPLC:
| Feature | HPLC-UV | UV-Vis Spectroscopy |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance at a specific wavelength) |
| Applicability | Assay, impurity profiling, stability studies | Primarily for assay of pure substances |
| Equipment Cost | Higher | Lower |
| Analysis Time | Longer per sample | Very short per sample |
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method for this compound.
Experimental Protocols
Protocol for Forced Degradation Study (Specificity)
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 24 hours. Dissolve and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve and dilute to a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC-UV method.
-
Evaluation: Assess the chromatograms for the resolution between the parent peak and any degradation product peaks. Calculate the percentage of degradation.
Conclusion
The validation of analytical methods for this compound is a critical exercise that underpins the quality and safety of the final pharmaceutical product. While HPLC stands out as the most robust and versatile technique for a comprehensive analysis, simpler methods like UV-Vis spectroscopy have their place for specific applications. The choice of method should always be guided by the analytical target profile and justified by rigorous validation data that adheres to the principles outlined by regulatory authorities. A well-validated analytical method is not a static entity but a dynamic tool that requires continuous monitoring and lifecycle management to ensure its ongoing fitness for purpose.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. npra.gov.my [npra.gov.my]
A Comparative Analysis of 6-Chloro-5-phenylpicolinic Acid and its Analogs as Potent Herbicides
The relentless pursuit of effective and selective weed management solutions in agriculture has driven extensive research into novel herbicidal compounds. Among these, picolinic acid derivatives have emerged as a prominent class of synthetic auxin herbicides, valued for their systemic action and efficacy against a broad spectrum of broadleaf weeds.[1][2][3] This guide provides an in-depth comparative analysis of 6-Chloro-5-phenylpicolinic acid and its structurally related analogs, offering insights into their synthesis, herbicidal activity, and mode of action for researchers, scientists, and professionals in the field of agrochemical development.
Introduction: The Significance of Picolinic Acid Herbicides
Picolinic acid and its derivatives represent a significant class of synthetic herbicides that mimic the action of the natural plant hormone auxin (indole-3-acetic acid or IAA).[3] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[2] The commercial success of picolinate herbicides like picloram and clopyralid has spurred the development of new analogs with improved efficacy, broader weed control spectrum, and enhanced crop safety.[1][2][3] The focus of this guide, this compound, serves as a key scaffold for the design of novel herbicidal agents.
Synthesis of this compound Analogs
The chemical modification of the picolinic acid core allows for the generation of a diverse library of analogs with varying herbicidal potencies. A common strategy involves the introduction of different substituent groups at the 6-position of the picolinic acid ring. For instance, the replacement of the chlorine atom with a phenyl group or a substituted pyrazolyl ring has been shown to yield compounds with significant herbicidal activity.[1][3]
A generalized synthetic workflow for creating these analogs often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at the 6-position of a suitably functionalized picoline precursor. Subsequent hydrolysis of an ester group typically yields the final carboxylic acid product.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-5-phenylpicolinic Acid Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and agrochemical research, the picolinic acid scaffold stands out as a "privileged" structure. Its inherent chelating properties and ability to engage in diverse biological interactions have made it a cornerstone for developing a wide array of therapeutic agents and herbicides.[1][2][3] This guide focuses on a specific, promising variant: the 6-Chloro-5-phenylpicolinic acid core. The introduction of a 6-chloro substituent is a classic strategy to modulate the electronic properties and metabolic stability of the pyridine ring, while the 5-phenyl group offers a versatile vector for probing interactions with target proteins and fine-tuning physicochemical properties.
This document serves as a comprehensive comparison guide for researchers engaged in the design and optimization of novel bioactive molecules based on this scaffold. We will dissect the structure-activity relationships (SAR) by systematically exploring key modifications, providing the rationale behind these changes, and presenting the anticipated impact on biological activity. The insights herein are synthesized from established principles of medicinal chemistry and data from analogous heterocyclic systems.
Comparative Analysis I: The Influence of Phenyl Ring Substituents
The 5-phenyl group is the primary site for synthetic elaboration to explore the SAR and optimize properties such as potency, selectivity, and pharmacokinetics. The electronic and steric nature of the substituents on this ring can dramatically alter the molecule's interaction with its biological target.
Rationale for Phenyl Ring Modification
The strategic placement of substituents on the phenyl ring allows for a systematic exploration of the target's binding pocket. By varying the electronics (electron-donating vs. electron-withdrawing) and sterics (small vs. bulky groups), we can map out key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern binding affinity.
A. Electron-Withdrawing Groups (EWGs)
The introduction of EWGs, such as halogens (-Cl, -F), trifluoromethyl (-CF3), or nitro (-NO2), can significantly impact a compound's properties. These groups can alter the pKa of the picolinic acid, influence the overall electronic distribution, and potentially engage in specific interactions like halogen bonding.
| Derivative Example | Substituent (Position) | Rationale & Expected Impact on Activity |
| Parent Compound | This compound | Baseline activity and physicochemical properties. |
| Derivative 1A | 4'-Chloro | May enhance binding through favorable electronic effects or by occupying a specific hydrophobic pocket. Often improves metabolic stability.[4] |
| Derivative 1B | 3',5'-Dichloro | The presence of two meta substituents can enhance effectiveness by increasing steric hindrance and electronic effects, potentially leading to higher potency.[5] |
| Derivative 1C | 4'-Trifluoromethyl | A strong EWG that can significantly alter the molecule's electronics and lipophilicity, often leading to increased cell permeability and metabolic stability. |
B. Electron-Donating Groups (EDGs)
Conversely, EDGs like methoxy (-OCH3) or methyl (-CH3) can increase the electron density of the phenyl ring. This can enhance pi-stacking interactions or favor binding to electron-deficient regions of a protein.
| Derivative Example | Substituent (Position) | Rationale & Expected Impact on Activity |
| Derivative 2A | 4'-Methoxy | Can act as a hydrogen bond acceptor and may improve solubility. Its impact on potency is target-dependent. |
| Derivative 2B | 3',5'-Dimethoxy | The addition of a second methoxy group can further modulate electronic properties and explore larger binding pockets.[4] |
| Derivative 2C | 4'-Methyl | A small, lipophilic group that can probe hydrophobic interactions within the binding site. |
General SAR Trends for Phenyl Substituents
The following diagram illustrates the general decision-making process for modifying the phenyl ring based on initial screening results.
Caption: SAR workflow for phenyl ring substitutions.
Comparative Analysis II: Modifications of the Picolinic Acid Core
While the phenyl ring offers a wide canvas for modifications, the picolinic acid core itself can be altered to improve drug-like properties, particularly bioavailability and metabolic stability.
A. Carboxylic Acid Bioisosteres
The carboxylic acid group is crucial for the chelating properties of picolinic acid but can also lead to poor cell permeability due to its ionization at physiological pH. Replacing it with bioisosteres, such as amides or esters, is a common strategy to address this.
| Derivative Example | Modification | Rationale & Expected Impact on Activity |
| Derivative 3A | Methyl Ester | Masks the carboxylic acid to improve cell permeability. Acts as a prodrug, being hydrolyzed in vivo to the active acid. |
| Derivative 3B | N-Benzyl Amide | Amides can form different hydrogen bonding patterns and may exhibit altered target affinity. Stability is generally increased.[3] |
B. Alterations at the 6-Position
The 6-chloro substituent is important for the electronic character of the pyridine ring. However, its replacement with other halogens or small groups can be explored to fine-tune activity.
| Derivative Example | Modification | Rationale & Expected Impact on Activity |
| Derivative 4A | 6-Fluoro | Fluorine is smaller and more electronegative than chlorine, which can lead to subtle but significant changes in binding affinity. |
| Derivative 4B | 6-Methyl | Replacing the halogen with a small alkyl group can probe for steric tolerance and hydrophobic interactions at this position. |
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound derivatives can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.
Caption: General synthetic workflow for target compounds.
Representative Synthetic Protocol: Synthesis of 6-Chloro-5-(4-chlorophenyl)picolinic acid
-
Step 1: Suzuki-Miyaura Coupling. To a solution of methyl 6-chloro-5-bromopicolinate (1.0 eq) and (4-chlorophenyl)boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water is added potassium carbonate (3.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
Step 2: Work-up and Extraction. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 6-chloro-5-(4-chlorophenyl)picolinate.
-
Step 4: Ester Hydrolysis. The purified ester (1.0 eq) is dissolved in a 3:1 mixture of tetrahydrofuran and water. Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.
-
Step 5: Final Work-up. The reaction mixture is concentrated to remove the tetrahydrofuran. The aqueous residue is acidified to pH 2-3 with 1N HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-5-(4-chlorophenyl)picolinic acid.
Standard Biological Assay: In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in cell culture medium. The cells are treated with various concentrations of the compounds (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The systematic exploration of substituents on the 5-phenyl ring is a critical first step in elucidating the SAR for a given biological target. Subsequent modifications to the picolinic acid core can then be employed to optimize pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of a diverse library of analogs. Future work should focus on generating quantitative data for a series of these compounds to build predictive QSAR models, which can further guide the design of next-generation derivatives with enhanced potency and selectivity.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Substituted Picolinic Acids for Researchers and Drug Development Professionals
Picolinic acid, a pyridine-2-carboxylic acid, serves as a privileged scaffold in medicinal chemistry and agrochemical research. Its derivatives exhibit a remarkable breadth of biological activities, attributable to their ability to chelate metal ions, participate in hydrogen bonding, and interact with various biological targets. The nature and position of substituents on the pyridine ring profoundly influence the compound's physicochemical properties and, consequently, its biological efficacy and mechanism of action. This guide provides an in-depth comparison of the biological activities of differently substituted picolinic acids, supported by experimental data, to aid researchers in the design and development of novel therapeutic and agrochemical agents.
Introduction to Picolinic Acid and its Derivatives
Picolinic acid is an endogenous metabolite of the amino acid tryptophan.[1] Its fundamental structure, a pyridine ring with a carboxylic acid group at the 2-position, allows it to act as a bidentate chelating agent for various metal ions, which is a key aspect of its biological function. The addition of different functional groups to the pyridine ring can modulate its electronic and steric properties, leading to a wide array of biological activities. This guide will explore several key areas where substituted picolinic acids have shown significant promise, including anticancer, antimicrobial, herbicidal, and enzyme inhibitory activities.
Comparative Analysis of Biological Activities
The biological activity of substituted picolinic acids is highly dependent on the nature and position of the substituents on the pyridine ring. Below is a comparative analysis of their activity in several key areas.
Antimicrobial and Antifungal Activity
Picolinic acid and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. Their mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism.
A study on the antimicrobial activity of picolinic acid and its sodium and potassium salts revealed their efficacy against a range of microorganisms. The minimal inhibitory concentrations (MICs) were found to be pH-dependent, with greater activity at a lower pH.[2]
Table 1: Comparative Antimicrobial Activity (MIC in mg/mL) of Picolinic Acid and its Salts [2]
| Compound | Staphylococcus aureus (pH 5.0) | Staphylococcus aureus (pH 7.0) | Pseudomonas aeruginosa (pH 5.0) | Pseudomonas aeruginosa (pH 7.0) | Bacillus subtilis (pH 5.0) | Bacillus subtilis (pH 7.0) | Candida albicans (pH 5.0) | Candida albicans (pH 7.0) |
| Picolinic Acid | 0.78 | 3.13 | 0.02 | 0.19 | 0.02 | 0.19 | 0.39 | 1.56 |
| Sodium Picolinate | 0.78 | 3.13 | 0.02 | 0.19 | 0.02 | 0.19 | 0.39 | 1.56 |
| Potassium Picolinate | 0.78 | 3.13 | 0.02 | 0.19 | 0.02 | 0.19 | 0.39 | 1.56 |
| Benzoic Acid (Control) | 0.50 | 1.00 | 0.25 | 1.00 | 0.13 | 1.00 | >1.00 | >1.00 |
Furthermore, metal complexes of picolinic acid have also been investigated for their antimicrobial properties. For instance, zinc picolinate demonstrated broad-spectrum antibacterial activity against several bacteria with a MIC of 0.5 mg/mL.[3]
In the realm of antifungal agents, analogs of the antibiotic UK-2A, which feature a picolinamide moiety, have been synthesized and evaluated for their inhibition of the cytochrome bc1 complex. The substitution on the picolinamide ring was found to be critical for activity.[4]
Table 2: Antifungal Activity (IC50 in nM) of UK-2A Analogs Against Zymoseptoria tritici Cytochrome c Reductase [4]
| Compound | IC50 (nM) |
| UK-2A | 3.8 |
| Analog 2 | 3.3 |
| Analog 5 | 2.02 |
| Analog 13 | 2.89 |
| Analog 16 | 1.55 |
Herbicidal Activity
Picolinic acid derivatives are a significant class of synthetic auxin herbicides.[5][6] The substitution pattern on the pyridine ring plays a crucial role in their herbicidal potency and selectivity. A series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids were designed and synthesized, showing potent herbicidal activity.[6]
Table 3: Herbicidal Activity (IC50 in µM) of Substituted Picolinic Acids on Arabidopsis thaliana Root Growth [6]
| Compound | Substituent at C6 | IC50 (µM) |
| V-7 | 4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | 0.04 |
| V-8 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl) | 0.12 |
| Halauxifen-methyl (Commercial Herbicide) | - | 1.8 |
| Picloram (Commercial Herbicide) | 4-Amino-3,5,6-trichloro | 0.25 |
These results indicate that complex substitutions at the 6-position of the picolinic acid scaffold can lead to highly potent herbicides, surpassing the activity of commercial standards.[6]
Acetylcholinesterase (AChE) Inhibition
Picolinamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The position of substituents on the picolinamide structure significantly influences inhibitory activity and selectivity.[7]
Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity (IC50 in µM) of Picolinamide Derivatives [7]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| 7a | 2.49 ± 0.19 | 247.5 ± 15.6 | 99.40 |
| 7b | 15.8 ± 1.2 | > 500 | > 31.6 |
| 7c | 35.6 ± 2.8 | > 500 | > 14.0 |
| 7d | 8.9 ± 0.7 | 452.1 ± 32.8 | 50.8 |
Compound 7a, a picolinamide derivative, demonstrated the most potent and selective inhibition of AChE.[7]
Structure-Activity Relationship (SAR) Insights
The data presented above highlight key structure-activity relationships for substituted picolinic acids:
-
Antimicrobial Activity: The chelating ability of the picolinic acid scaffold is fundamental to its antimicrobial action. The formation of metal complexes, such as with zinc, can enhance this activity.[3] The protonation state, influenced by pH, also plays a critical role in the ability of these compounds to cross microbial membranes.[2]
-
Herbicidal Activity: For synthetic auxin herbicides, bulky and complex substituents at the 6-position of the picolinic acid ring can significantly increase potency. The interaction with the auxin receptor, auxin-signaling F-box protein 5 (AFB5), is a key determinant of herbicidal effect.[5][6]
-
AChE Inhibition: The position of the dimethylamine side chain on the picolinamide scaffold markedly influences inhibitory activity and selectivity against AChE over BChE. Molecular docking studies suggest that these compounds can bind to both the catalytic and peripheral sites of the enzyme.[7]
-
Antifungal Activity: In UK-2A analogs, the 3-hydroxy-4-methoxy picolinic acid moiety can be replaced by other o-hydroxy-substituted arylcarboxylic acids to retain potent inhibition of the cytochrome bc1 complex.[4]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activity of substituted picolinic acids.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the microbroth dilution method.[2]
Objective: To determine the lowest concentration of a substituted picolinic acid that inhibits the visible growth of a microorganism.
Materials:
-
Substituted picolinic acid derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices: The use of a standardized inoculum ensures that the results are comparable between experiments. The inclusion of positive and negative controls validates the experimental setup. The microbroth dilution method is a standard and efficient way to test a large number of compounds and concentrations simultaneously.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method.[7]
Objective: To quantify the inhibitory effect of substituted picolinic acids on the activity of AChE.
Materials:
-
Substituted picolinamide derivatives
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices: Ellman's method is a well-established, sensitive, and reliable colorimetric assay for measuring cholinesterase activity. The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced. The use of a plate reader allows for high-throughput screening of multiple compounds and concentrations.
Visualization of Key Concepts
General Experimental Workflow for Bioactivity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 6-Chloro-5-phenylpicolinic Acid: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Picolinic Acid Scaffold
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their intrinsic ability to chelate metal ions, coupled with a versatile scaffold for chemical modification, has led to the exploration of their potential in a wide range of therapeutic areas. The introduction of a phenyl group and a chloro substituent, as in 6-Chloro-5-phenylpicolinic acid, can significantly modulate the molecule's steric and electronic properties, influencing its biological activity. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as a class of compounds with potential as cell cycle inhibitors, showing selectivity for cancer cells[1]. This guide will delve into the experimental validation of this compound, providing a framework for its synthesis and evaluation alongside relevant comparators.
Synthesis of this compound: A Mechanistic Approach
The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a powerful tool for the formation of carbon-carbon bonds, specifically for coupling aryl halides with arylboronic acids[2].
The Suzuki-Miyaura Coupling Pathway
The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.
Materials:
-
6-chloro-5-bromopicolinic acid (or a suitable ester thereof)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 6-chloro-5-bromopicolinic acid (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Cross-Validation of Purity and Structure: Analytical Methodologies
Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reaction.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
A successful synthesis will result in a single major peak in the chromatogram, with purity typically exceeding 95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling constants will be consistent with the proposed structure. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm)[3].
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm)[3].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Comparative Biological Evaluation: Assessing Antitumor Potential
While specific biological data for this compound is not extensively published, the broader class of phenyl-pyridine-carboxylic acid derivatives has shown promise as anticancer agents[1]. This section outlines a general approach for evaluating the antitumor activity of the synthesized compound and comparing it with known inhibitors.
In Vitro Cytotoxicity Assays
The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and a comparator compound (e.g., a known kinase inhibitor or a structurally related compound with established activity).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Comparative Analysis of IC₅₀ Values
The IC₅₀ values obtained for this compound should be compared with those of relevant alternative compounds to gauge its relative potency and selectivity.
| Compound | Target Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Experimental Data |
| A549 (Lung Cancer) | Experimental Data | |
| Comparator 1 (e.g., a known inhibitor) | MCF-7 | Literature Value |
| A549 | Literature Value | |
| Comparator 2 (e.g., a structural analog) | MCF-7 | Experimental/Literature Data |
| A549 | Experimental/Literature Data |
Elucidating the Mechanism of Action
Should this compound exhibit significant cytotoxic activity, further studies would be warranted to elucidate its mechanism of action. Techniques such as cell cycle analysis (flow cytometry) and apoptosis assays (e.g., Annexin V staining) can provide insights into how the compound affects cancer cells.
Caption: Workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The Suzuki-Miyaura coupling reaction stands as a robust and efficient method for its preparation. Rigorous analytical techniques, including HPLC, NMR, and MS, are essential for the unambiguous confirmation of its structure and purity. While the antitumor potential of this specific compound requires further experimental validation, the broader class of phenyl-pyridine-carboxylic acids represents a promising area for anticancer drug discovery. Future research should focus on obtaining concrete biological data for this compound and exploring structure-activity relationships through the synthesis of novel analogs. This systematic approach will be instrumental in determining the true therapeutic potential of this and related compounds.
References
Benchmarking the Synthesis of 6-Chloro-5-phenylpicolinic Acid: A Comparative Guide for the Research Scientist
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Chloro-5-phenylpicolinic Acid
This compound is a pivotal building block in the realms of pharmaceutical and agrochemical research. Its substituted pyridine core is a privileged scaffold, frequently incorporated into molecules designed to interact with biological systems. The efficient and scalable synthesis of this compound is, therefore, a critical consideration for any research program that relies on it. This guide provides a comprehensive comparison of two primary synthetic strategies for its preparation: the widely adopted Suzuki-Miyaura cross-coupling reaction and the mechanistically elegant Directed ortho-Metalation (DoM) approach. Through a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of their respective merits, this document aims to empower researchers to select the optimal synthetic route for their specific needs.
Method 1: The Suzuki-Miyaura Cross-Coupling Approach (The Established Route)
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has become a cornerstone of modern organic synthesis. Its power lies in the palladium-catalyzed formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid.[1] For the synthesis of biaryl compounds like this compound, this method is often the first choice due to its broad functional group tolerance and consistently high yields.[2]
Causality Behind Experimental Choices: A Self-Validating System
The design of a robust Suzuki-Miyaura coupling protocol hinges on a series of logical, evidence-based decisions:
-
Strategic Selection of Starting Materials: The synthesis logically commences with a dihalogenated picolinic acid derivative, for instance, methyl 6-chloro-5-bromopicolinate. The choice to place bromine at the 5-position is deliberate; the carbon-bromine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chloro bond, ensuring selective coupling at the desired position.[1] The carboxylic acid is temporarily converted to its methyl ester to prevent it from interfering with the basic conditions essential for the reaction.
-
The Catalytic Heart: Palladium and Its Ligands: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is the workhorse of this reaction.[3] The phosphine ligands are not mere spectators; they stabilize the palladium center, modulate its reactivity, and facilitate the intricate steps of the catalytic cycle.
-
Essential Activation: The Role of the Base and Solvent: A base, typically an aqueous solution of a carbonate like K₂CO₃, is indispensable. It reacts with the boronic acid to form a more nucleophilic boronate species, which is then competent for the crucial transmetalation step.[4] A biphasic solvent system, such as 1,4-dioxane and water, is often employed to ensure that both the organic-soluble and water-soluble reactants can interact effectively at the interface.[2]
-
The Final Step: Unmasking the Carboxylic Acid: Once the carbon-carbon bond is forged, the methyl ester protecting group is removed by hydrolysis under basic conditions (e.g., with lithium hydroxide) to reveal the final picolinic acid product.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Step 1: Palladium-Catalyzed Cross-Coupling
-
In a round-bottom flask, dissolve methyl 6-chloro-5-bromopicolinate (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water.
-
Add phenylboronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.
-
Thoroughly degas the mixture by bubbling argon through it for at least 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Introduce the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and maintain under an argon atmosphere with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude methyl 6-chloro-5-phenylpicolinate by flash column chromatography on silica gel.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4 hours, or until the starting material is consumed.
-
Carefully acidify the reaction mixture with 1 M HCl.
-
Extract the product into ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield pure this compound.
Workflow Diagram: Suzuki-Miyaura Approach
Caption: Suzuki-Miyaura synthesis of this compound.
Method 2: The Directed ortho-Metalation (DoM) Strategy (A Regioselective Alternative)
Directed ortho-Metalation is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic systems.[5] This method leverages a "directing metalation group" (DMG) to position a strong base, typically an organolithium reagent, to abstract a specific proton, thereby creating a highly reactive carbanion.[6]
Causality Behind Experimental Choices: A Self-Validating System
The DoM approach is a testament to the principles of kinetic and thermodynamic control in organic synthesis:
-
The Directing Group is Key: The synthesis begins with 6-chloropicolinamide. The amide group is an excellent DMG; the lone pairs on the nitrogen and oxygen atoms chelate to the lithium cation of the base, positioning it to deprotonate the adjacent C5 proton.[7] The amide is used in place of the free carboxylic acid, which would be instantly deprotonated by the strong base.
-
A Powerful, Yet Discerning Base: A sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is the reagent of choice. LDA is sufficiently basic to deprotonate the pyridine ring but is less prone to nucleophilic addition to the C=N bond of the pyridine, a common side reaction with simpler alkyllithiums.[7]
-
Taming the Carbanion: Transmetalation to Zinc: The initially formed aryllithium species is highly reactive. To improve its stability and functional group tolerance for the subsequent cross-coupling, it is transmetalated with a zinc salt like ZnCl₂. This generates a more stable and less reactive organozinc reagent.
-
The Final Connection: Negishi Cross-Coupling: The organozinc intermediate undergoes a palladium-catalyzed Negishi cross-coupling with an aryl halide, such as iodobenzene, to form the desired phenyl-pyridine bond.
-
Liberating the Final Product: The robust amide functionality is then hydrolyzed under forcing acidic conditions to furnish the target carboxylic acid.
Experimental Protocol: Directed ortho-Metalation
Step 1: Directed ortho-Metalation and Transmetalation
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Slowly add a solution of 6-chloropicolinamide (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete lithiation.
-
Add a solution of anhydrous zinc chloride (1.2 equivalents) in THF to the reaction mixture. Allow the solution to warm to room temperature and stir for 2 hours.
Step 2: Negishi Cross-Coupling
-
To the freshly prepared organozinc solution, add iodobenzene (1.1 equivalents) and the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture to 60 °C and stir for 12 hours under argon.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude 6-chloro-5-phenylpicolinamide by column chromatography.
Step 3: Acidic Hydrolysis
-
Suspend the purified amide in 6 M hydrochloric acid and heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Workflow Diagram: DoM Strategy
Caption: DoM-based synthesis of this compound.
Performance Comparison: A Head-to-Head Analysis
| Parameter | Suzuki-Miyaura Cross-Coupling | Directed ortho-Metalation (DoM) |
| Overall Yield | Generally good to high (typically 60-85% over 2 steps) | Moderate to good (typically 50-75% over 3 steps) |
| Reagents | Phenylboronic acid, palladium catalyst, base | Organolithium base, zinc salt, iodobenzene, palladium catalyst |
| Reaction Conditions | Elevated temperatures (60-100 °C) | Cryogenic temperatures (-78 °C) for lithiation, then elevated temperatures for coupling |
| Scalability | Generally considered highly scalable | Can be challenging to scale due to cryogenic conditions and handling of organolithiums |
| Substrate Scope | Broad, tolerant of many functional groups | Can be sensitive to acidic protons and electrophilic functional groups |
| Key Advantages | High reliability, commercially available starting materials, well-established protocols | Regioselective functionalization of an existing ring system |
| Potential Drawbacks | Cost of palladium catalysts, potential for side reactions (e.g., dehalogenation) | Requires strictly anhydrous conditions, handling of pyrophoric reagents, multiple steps |
Conclusion and Outlook
Both the Suzuki-Miyaura cross-coupling and the Directed ortho-Metalation strategies represent effective and reliable methods for the synthesis of this compound. The Suzuki-Miyaura approach stands out as the more established and practical route for most applications, particularly for larger-scale synthesis, owing to its operational simplicity, high yields, and the ready availability of the necessary starting materials. It embodies a convergent approach that is highly amenable to the rapid generation of analog libraries.
The Directed ortho-Metalation strategy, while more demanding in its execution, offers a powerful alternative for the regioselective functionalization of the picolinic acid scaffold. This method is particularly valuable when the corresponding picolinamide is a more accessible starting material or when the synthetic design requires the late-stage introduction of the phenyl group.
Ultimately, the choice between these two synthetic routes will be guided by the specific objectives of the research program, the scale of the synthesis, and the expertise and resources available in the laboratory. For the majority of drug discovery and development campaigns, the Suzuki-Miyaura cross-coupling is likely to be the more efficient and cost-effective path to this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Physicochemical Properties of Picolinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the physicochemical properties of three structural isomers of pyridine monocarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). Understanding the distinct characteristics arising from the varied position of the carboxyl group is paramount for applications ranging from pharmaceutical formulation to coordination chemistry.
Introduction: The Significance of Isomeric Position
Picolinic acid, nicotinic acid, and isonicotinic acid share the same chemical formula, C₆H₅NO₂, but the spatial arrangement of the carboxylic acid group relative to the nitrogen atom in the pyridine ring dictates their unique chemical personalities.[1][2][3] This seemingly subtle structural difference has profound implications for their biological roles and applications. Nicotinic acid is widely known as vitamin B3, an essential human nutrient vital for metabolism.[4] Picolinic acid, a metabolite of tryptophan, is recognized for its potent chelating abilities, particularly with divalent and trivalent metal ions like zinc and iron.[1][5] Isonicotinic acid, while considered an inactive isomer of nicotinic acid, serves as a crucial building block in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug isoniazid.[6]
This guide will dissect and compare their key physicochemical properties, providing the experimental context and data necessary for informed research and development decisions.
Diagram 1: Structural Isomers of Pyridine Monocarboxylic Acid
Acidity and pKa: The Influence of Nitrogen
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, influencing its solubility, membrane permeability, and receptor-binding interactions. The pKa values of these isomers are primarily determined by the proximity of the electron-withdrawing nitrogen atom to the carboxylic acid group.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for experimentally determining pKa values.[7] The procedure involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9] The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation: A standard solution of the isomer (e.g., 0.01 M) is prepared in deionized, carbonate-free water. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[8]
-
Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of NaOH (e.g., 0.1 M). The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.[8]
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point. More precise values can be obtained by analyzing the first or second derivative of the curve to pinpoint the inflection point.[9][10]
Diagram 2: Workflow for pKa Determination via Potentiometric Titration
Comparative Data: pKa Values
The closer the carboxyl group is to the ring nitrogen, the more acidic the proton, resulting in a lower pKa. Picolinic acid, with the carboxyl group at the 2-position, can also form an intramolecular hydrogen bond, further influencing its acidity.
| Property | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| pKa₁ (COOH) | ~1.0[11][12] | ~4.8 | ~1.77[3] |
| pKa₂ (Py-H⁺) | ~5.2 | ~2.1 | ~4.9 |
| Note: pKa values can vary slightly depending on experimental conditions (temperature, ionic strength). |
The data clearly shows that picolinic acid is the strongest carboxylic acid among the isomers. This heightened acidity is a direct consequence of the inductive effect of the adjacent nitrogen atom.
Solubility Profile
Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability. The solubility of these isomers is governed by a delicate interplay between their ability to form hydrogen bonds with the solvent and the energetic cost of disrupting their own crystal lattice.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a classic and reliable technique for measuring equilibrium solubility.[13]
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[14][15]
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or by gravimetric analysis after solvent evaporation.[16][17]
Comparative Data: Solubility
Studies have shown a clear trend in the solubility of these isomers in polar protic solvents like water and ethanol.[16]
| Solvent (at ~293 K) | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Water | ~862.5 g/kg[16][18] | ~18 g/L[4] | ~5.2 g/L[19] |
| Ethanol | ~57.1 g/kg[16][18] | Soluble | Soluble in hot ethanol[6][20] |
| Acetonitrile | ~17.0 g/kg[16][18] | - | - |
| Data compiled from multiple sources. Direct comparison requires standardized conditions. |
The trend in water is unequivocally: Picolinic Acid >> Nicotinic Acid > Isonicotinic Acid .[16] The exceptionally high solubility of picolinic acid in water is a key differentiating factor, likely attributable to strong intermolecular hydrogen bonding with water molecules that overcomes its crystal lattice energy.[18][21]
Melting Point and Crystal Structure
The melting point reflects the strength of the intermolecular forces within the crystal lattice. Differences in melting points among isomers suggest significant variations in their crystal packing and hydrogen bonding networks. Isonicotinic acid's remarkably high melting point suggests a highly stable and efficiently packed crystal lattice. Recent studies have also identified at least two polymorphic forms for picolinic acid, indicating complexity in its solid-state behavior.[16][18][21]
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Melting Point (°C) | 136–138[1] | 236–239[2][22] | 310–315[19] |
| Appearance | White solid[1] | White crystalline powder[2][22] | White to off-white powder[6][19] |
Spectroscopic Fingerprints
Spectroscopic methods provide a "fingerprint" for each molecule, allowing for their identification and the study of their electronic and vibrational properties.
Experimental Protocol: General Spectroscopic Analysis
-
Sample Preparation: For UV-Vis, solutions are prepared in a suitable transparent solvent (e.g., water, ethanol).[23] For IR, solid samples can be analyzed as KBr pellets or using an ATR accessory.[24][25] For NMR, samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[26][27]
-
Data Acquisition: Spectra are recorded on the respective instruments (spectrophotometer, FT-IR spectrometer, NMR spectrometer).
-
Analysis: Characteristic peaks, such as λmax (UV-Vis), vibrational frequencies (IR), and chemical shifts (NMR), are identified and assigned to specific functional groups or atoms within the molecule.
Diagram 3: General Workflow for Spectroscopic Analysis
A. UV-Visible Spectroscopy The position of the carboxyl group influences the electronic transitions within the molecule. UV absorption spectra measured in various solvents show distinct absorption maxima (λmax) for each isomer, which can be used for quantitative analysis.[23][28]
B. Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the vibrational modes of the carboxylic acid group and the pyridine ring. The C=O stretching vibration, typically found around 1700 cm⁻¹, is a key diagnostic peak.[24] For picolinic acid, broad absorption bands between 2100 and 2600 cm⁻¹ are characteristic of strong O-H···N intermolecular hydrogen bonding.[24][29]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts of the pyridine ring protons are highly sensitive to the position of the electron-withdrawing carboxyl group. For picolinic acid in CDCl₃, the proton chemical shifts are approximately δ 8.83, 8.32, 8.04, and 7.76 ppm, while the carboxyl carbon appears around δ 164.69 ppm.[26][27]
Chelation: The Defining Property of Picolinic Acid
Perhaps the most functionally significant difference is the ability of picolinic acid to act as a bidentate chelating agent.[1] The proximity of the pyridine nitrogen and the carboxylate oxygen allows picolinic acid to form stable five-membered rings with metal ions such as Cr³⁺, Zn²⁺, Mn²⁺, Cu²⁺, and Fe³⁺.[1][30] This property is central to its biological role in facilitating the absorption and transport of these essential minerals.[5] Neither nicotinic nor isonicotinic acid can form such stable chelates due to the greater distance between their nitrogen and carboxylate groups, making this a unique and defining feature of the 2-position isomer.[30][31]
Summary and Implications
The position of the carboxyl group on the pyridine ring imparts dramatically different physicochemical properties to picolinic, nicotinic, and isonicotinic acids.
| Feature | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| Key Distinction | Strong bidentate chelating agent[1] | Essential B3 Vitamin[4] | Pharmaceutical precursor[6] |
| Acidity (pKa₁) | Strongest acid (~1.0)[11][12] | Weakest acid (~4.8) | Intermediate acidity (~1.77)[3] |
| Water Solubility | Very High[16][18] | Moderate[4] | Low[19] |
| Melting Point | Lowest (~137°C)[1] | Intermediate (~237°C)[2][22] | Highest (>310°C)[19] |
Key Takeaways for Researchers:
-
For Drug Formulation: The exceptionally high aqueous solubility of picolinic acid makes it an attractive candidate for aqueous formulations, whereas the lower solubility of nicotinic and isonicotinic acids may necessitate salt formation or other solubilization strategies.
-
For Medicinal Chemistry: The potent chelating ability of the picolinic acid scaffold is a valuable feature for designing drugs that target metalloenzymes or modulate metal ion homeostasis.[32]
-
For Analytical Science: The distinct spectroscopic fingerprints (UV, IR, NMR) and chromatographic behavior stemming from differences in polarity and acidity allow for the straightforward separation and quantification of these isomers.[23][28]
This comparative analysis underscores that in the realm of pyridine carboxylic acids, isomerism is not a trivial distinction but a fundamental determinant of chemical behavior and biological function.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 3. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 19. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 20. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scribd.com [scribd.com]
- 26. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 27. rsc.org [rsc.org]
- 28. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 29. researchgate.net [researchgate.net]
- 30. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rsc.org [rsc.org]
- 32. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: Evaluating the Antifungal Potential of 6-Chloro-5-phenylpicolinic Acid
Authored by a Senior Application Scientist
Introduction: The Quest for Novel Fungicidal Scaffolds
In the continuous effort to secure global food production, the development of novel fungicides is paramount. The emergence of resistance to existing chemical classes necessitates a robust pipeline of new active ingredients with diverse modes of action. Picolinic acid and its derivatives have garnered significant attention, demonstrating a wide range of biological activities, including antifungal properties.[1][2] Notably, derivatives of picolinic acid have been shown to be effective against various plant pathogens, suggesting that the picolinic acid scaffold is a promising starting point for the discovery of new fungicidal agents.[1][3]
This guide introduces 6-Chloro-5-phenylpicolinic acid , a compound of interest due to its structural relation to other biologically active picolinamides. While direct public data on its efficacy is scarce, its chemical structure warrants a thorough investigation into its potential as a novel fungicide. This document provides a comprehensive framework for a head-to-head comparison of this compound against two leading commercial fungicides: Boscalid and Fluopyram .
Our comparative analysis will be grounded in a hypothesis that this compound may function as a Succinate Dehydrogenase Inhibitor (SDHI) , a well-established and highly effective mode of action. Boscalid, a carboxamide fungicide, and Fluopyram, a pyridinyl-ethyl-benzamide, are both prominent SDHIs, making them ideal benchmarks for this evaluation.[4][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals in the agrochemical industry. It provides the scientific rationale, detailed experimental protocols, and a framework for data interpretation to rigorously assess the potential of this compound as a next-generation fungicide.
Chapter 1: The Comparator Compounds: Boscalid and Fluopyram
A meaningful comparison requires well-characterized benchmarks. Boscalid and Fluopyram have been selected for their market relevance, well-understood mechanism of action, and broad-spectrum activity.
-
Boscalid: A member of the carboxamide class of fungicides, Boscalid provides both preventative and curative action against a wide range of fungal pathogens, including Alternaria spp., Botrytis spp., and Sclerotinia spp.[8] Its mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which disrupts the fungus's energy supply.[4][9] It exhibits translaminar and acropetal movement within the plant.[8]
-
Fluopyram: Belonging to the pyridinyl-ethyl-benzamide chemical class, Fluopyram is also a potent SDHI.[5][10] It effectively controls diseases such as powdery mildew, gray mold, and apple scab.[7] Fluopyram's systemic properties allow it to be transported via the xylem, protecting the entire plant.[5][11] Its unique chemical structure provides a distinct profile within the SDHI class.[5]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The proposed investigation is centered around the SDHI mechanism. This pathway is critical for fungal respiration and metabolism.
Caption: The SDHI mechanism of action.
Chapter 2: Proposed Experimental Workflow for Comparative Analysis
A multi-tiered approach is essential for a comprehensive evaluation. The workflow begins with broad in vitro screening, proceeds to mechanism of action confirmation, and culminates in in vivo efficacy trials.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. boscalid fungicide uses [cnagrochem.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. coromandel.biz [coromandel.biz]
- 9. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 10. apvma.gov.au [apvma.gov.au]
- 11. fao.org [fao.org]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility of scientific findings related to 6-Chloro-5-phenylpicolinic acid. In the absence of extensive public data on this specific molecule, we present a systematic approach to its initial characterization and biological evaluation, with an unwavering focus on the principles of scientific integrity and reproducibility. This document serves as a blueprint for the methodical investigation of any novel chemical entity.
Part 1: Foundational Physicochemical Characterization: The Bedrock of Reproducibility
Before embarking on any biological assessment, the unambiguous identity, purity, and stability of the test compound must be established. Failure to do so is a primary source of irreproducible results in preclinical research.
Identity and Structural Verification
The first step is to confirm that the compound synthesized or procured is indeed this compound. A multi-pronged analytical approach is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the proposed structure. Absolute quantitative ¹H NMR (qNMR) is also a powerful technique for determining purity without a reference standard of the same compound.[1][2]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.[3]
-
Infrared (IR) Spectroscopy : This technique can confirm the presence of key functional groups (e.g., carboxylic acid, C-Cl bond).
Purity Assessment: A Critical Checkpoint
The presence of impurities, even in small amounts, can lead to misleading biological results. The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds.[2]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a gold standard for purity assessment.[3][4] It is crucial to use a method that can separate the compound from potential starting materials, byproducts, and degradation products. A diode array detector (DAD) can provide information about peak purity.
-
Elemental Analysis : This method provides the percentage composition of elements (C, H, N, etc.) and can be a strong indicator of purity, especially when combined with other techniques.[1]
Experimental Protocol: Purity Determination by RP-HPLC
-
System Preparation : Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile with 0.1% trifluoroacetic acid (B).[5]
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Injection and Elution : Inject 5-10 µL of the sample. A typical gradient might be 10-95% B over 20 minutes.
-
Detection : Monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm) using a DAD.
-
Data Analysis : Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Solubility and Stability Assessment
A compound's solubility and stability in assay media are critical for obtaining reliable and reproducible biological data.[6][7][8][9][10]
-
Solubility : Determine the solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO). Picolinic acid itself shows variable solubility in different solvents.[11]
-
Stability : Assess the compound's stability in the intended assay buffer and under storage conditions. This can be done by incubating the compound in the buffer for the duration of the planned experiment and then re-analyzing by HPLC to check for degradation.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Method | Result |
| Molecular Formula | HRMS | C₁₂H₈ClNO₂ |
| Molecular Weight | HRMS | 233.0243 g/mol |
| Purity | HPLC (254 nm) | >98% |
| Solubility in PBS (pH 7.4) | Nephelometry | 15 µM |
| Stability in Assay Media (24h, 37°C) | HPLC | >99% remaining |
Part 2: Initial Biological Evaluation: A Rigorous Screening Cascade
Given that this compound is a novel compound, a broad initial screening is necessary to identify potential biological activities. Pyridine derivatives are known to possess a wide range of activities, including antimicrobial and anti-inflammatory effects.[12][13][14]
Workflow for Initial Biological Screening
The following diagram illustrates a logical workflow for the initial biological evaluation of a novel compound.
Caption: A structured workflow for the initial biological evaluation of a novel compound.
Cytotoxicity Assessment: The First Biological Gatekeeper
Before testing for specific biological activities, it is essential to determine the concentrations at which the compound is cytotoxic.[15][16][17][18] This ensures that any observed effects in subsequent assays are not simply due to cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding : Seed a relevant cell line (e.g., HeLa or a macrophage line like RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 to 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Screening: Benchmarking Against Alternatives
To put the findings into context, this compound should be tested alongside appropriate positive and negative controls, as well as structurally related or functionally similar compounds.[19][20][21][22][23]
-
For Antimicrobial Assays :
-
Positive Control : A known antibiotic (e.g., Penicillin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria).[12]
-
Negative Control : Vehicle (e.g., DMSO).
-
Comparator Compound : Picolinic acid or Nicotinic acid.
-
-
For Anti-inflammatory Assays :
-
Positive Control : A known anti-inflammatory drug (e.g., Dexamethasone or a specific inhibitor like a p38 MAPK inhibitor).[24]
-
Negative Control : Vehicle (e.g., DMSO).
-
Comparator Compound : 5-phenylpicolinic acid (to assess the role of the chloro group).
-
Table 2: Hypothetical Anti-inflammatory Activity in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | Inhibition of Nitric Oxide Production (%) |
| Vehicle (0.1% DMSO) | - | 0 |
| Dexamethasone (Positive Control) | 1 | 95 ± 4 |
| This compound | 10 | 65 ± 8 |
| 5-phenylpicolinic acid | 10 | 25 ± 12 |
| Picolinic acid | 10 | 5 ± 3 |
Part 3: In-Depth Validation and Ensuring Reproducibility
Initial "hits" from screening are prone to being false positives. Rigorous validation is required to confirm the activity and ensure that the findings are reproducible. The principles for reporting preclinical research should be followed to ensure transparency.[25][26][27][28][29]
Validating "Hits" with Orthogonal Assays
An orthogonal assay measures the same biological endpoint but uses a different technology or method. This helps to rule out assay-specific artifacts.[30]
-
If the primary anti-inflammatory screen measured nitric oxide production, an orthogonal assay could measure the secretion of a pro-inflammatory cytokine like TNF-α or IL-6 using an ELISA.
The Importance of Replication and Statistical Rigor
Reproducibility is the cornerstone of scientific progress. All experiments should be designed with reproducibility in mind.
-
Replicates : Distinguish between technical replicates (multiple measurements of the same sample) and biological replicates (independent experiments performed on different days with fresh reagents and different cell passages). A minimum of three biological replicates is standard.[27]
-
Statistical Analysis : Clearly define the statistical methods used to analyze the data.[31][32] This should include how the data is presented (e.g., mean ± standard deviation), the statistical tests used (e.g., t-test, ANOVA), and the significance level (p-value).
Inter-Laboratory Reproducibility: The Ultimate Test
The ultimate test of reproducibility is whether an independent laboratory can replicate the findings. While not always feasible for a single research group, designing experiments and reporting them with sufficient detail to allow for replication is crucial.[25][26]
Workflow for Ensuring Reproducibility
Caption: Key steps for ensuring both internal and external reproducibility of findings.
By following this structured and rigorous approach, researchers can have high confidence in the validity and reproducibility of their findings for this compound or any other novel compound, thereby contributing to a more robust and reliable scientific literature.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. synergybioscience.com [synergybioscience.com]
- 9. almacgroup.com [almacgroup.com]
- 10. darwinchambers.com [darwinchambers.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy [needle.tube]
- 20. southernbiotech.com [southernbiotech.com]
- 21. researchhub.com [researchhub.com]
- 22. What is the Importance of Positive & Negative ELISA Controls? | R&D Systems [rndsystems.com]
- 23. scienceready.com.au [scienceready.com.au]
- 24. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 26. Research Reporting Guidelines and Initiatives: By Organization [nlm.nih.gov]
- 27. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 28. Proposed Principles and Guidelines for Reporting Preclinical Research [content.govdelivery.com]
- 29. researchgate.net [researchgate.net]
- 30. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 31. people.math.ethz.ch [people.math.ethz.ch]
- 32. faculty.washington.edu [faculty.washington.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-5-phenylpicolinic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 6-Chloro-5-phenylpicolinic acid are endeavors marked by precision and safety. This commitment to rigorous protocols must extend to the final stage of the experimental lifecycle: waste disposal. Improper disposal of this halogenated aromatic carboxylic acid can pose significant risks to both personnel and the environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
I. Hazard Identification and Risk Assessment: Understanding the Compound
Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.
Table 1: Postulated Hazard Profile of this compound
| Hazard Classification | Postulated Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or vapors. Work in a well-ventilated area, preferably a chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Environmental Hazard | Do not allow to enter sewers, surface, or ground water.[3] | Prevent release to the environment. Collect all waste for proper disposal. |
II. Personal Protective Equipment (PPE): The First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[4][5] The following PPE is essential for the safe handling and disposal of this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[2][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2] Always inspect gloves for signs of degradation or puncture before use.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2]
III. Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[2][3] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Procedures: A Step-by-Step Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[3][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, spatulas), and used spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[8] The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[8] Halogenated organic waste should typically be segregated from non-halogenated waste.[8]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Step 2: Container Labeling
Proper labeling is a critical component of safe waste management. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Step 3: Storage
Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.[9] The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2][3] Ensure containers are kept closed except when adding waste.
Step 4: Arranging for Disposal
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10] Follow their specific procedures for waste pickup requests.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 6-Chloro-5-phenylpicolinic acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 6-Chloro-5-phenylpicolinic acid. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a deep, functional understanding of laboratory safety. Our commitment is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust in your experimental work.
Hazard Assessment: Understanding the Risks of this compound
This compound is a solid, powdered substance whose primary hazards are associated with direct contact and inhalation. A thorough risk assessment is the cornerstone of selecting appropriate Personal Protective Equipment (PPE).
-
Eye Contact : The compound is classified as causing serious eye irritation.[1] Direct contact with the eyes can lead to significant damage.
-
Skin Contact : It may cause skin irritation and can lead to an allergic skin reaction upon repeated exposure.[1][2]
-
Inhalation : As a fine dust, the compound may cause respiratory irritation.[1] Inhalation should be avoided.[2][3]
-
Ingestion : It is considered harmful if swallowed (Acute oral toxicity, Category 4).[2]
-
Combustion Hazards : In the event of a fire, hazardous decomposition products can be released, including toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and corrosive hydrogen chloride gas.[2][4][5]
Given these hazards, the primary routes of exposure to control are inhalation of the powder, and direct contact with the skin and eyes.
Core PPE Directives: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities being handled. The following recommendations provide a baseline for safe handling.
Due to the significant risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement : At all times when handling this compound, even in solution, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][6] Safety glasses do not provide a sufficient seal to protect against fine powders or chemical splashes and are therefore inadequate.[7]
-
High-Risk Operations : When handling larger quantities of the powder (e.g., during bulk transfer) or when there is a significant risk of splashing (e.g., during vigorous mixing or spill cleanup), a full-face shield should be worn in addition to chemical splash goggles.[8][9] The face shield provides a secondary barrier, protecting the entire face from contact.
Choosing the correct gloves is critical to prevent skin contact, irritation, and potential sensitization.[9]
-
Material Selection : Nitrile gloves are a suitable choice for incidental contact, such as handling small quantities or preparing solutions, as they provide good protection against solvents, acids, and bases.[10]
-
Glove Integrity : Always inspect gloves for tears or punctures before use.[10] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Contaminated gloves must not be reused.[11]
-
Prolonged Contact : For tasks involving extended handling or potential for significant contamination, consider double-gloving or using gloves with higher chemical resistance, such as neoprene or Viton™.[7][10]
Protective clothing prevents the contamination of personal clothes and skin.[10]
-
Laboratory Coat : A standard, buttoned lab coat is required for all procedures.
-
Enhanced Protection : For tasks involving the handling of significant quantities of powder, which may generate dust, a disposable chemical-resistant apron or coverall is recommended to be worn over the lab coat.[8][9]
-
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[7] Leather shoes should be avoided if possible, as they can absorb chemicals. For spill response, chemical-resistant boots or overshoes are necessary.[7][8]
The inhalation of fine powders presents a significant risk.[3] Therefore, engineering controls and, where necessary, respiratory protection are vital.
-
Engineering Controls : Whenever possible, handle solid this compound in a certified chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.[2][5][6]
-
Respirator Requirement : If engineering controls are not sufficient to keep exposure below acceptable limits, or during spill cleanup or when weighing large amounts of powder outside of a ventilated enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] A respirator with a particulate filter (conforming to EN 143) is recommended.[1][2]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedures (SOPs)
Adherence to strict protocols for donning, doffing, and disposal is as crucial as the PPE itself.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Body Protection : Don lab coat or disposable coverall. Ensure it is fully fastened.
-
Respiratory Protection : If required, perform a seal check and don your respirator.
-
Eye/Face Protection : Put on chemical splash goggles. If needed, add a face shield.
-
Hand Protection : Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
This sequence is designed to minimize cross-contamination.
-
Outer Gloves/Gown : If worn, remove the disposable gown and the outer pair of gloves. Dispose of them in a designated waste container.
-
Face Shield : Remove the face shield by handling the strap, avoiding touching the front surface.
-
Goggles : Remove goggles from the back to the front.
-
Respirator : Remove the respirator without touching the front.
-
Lab Coat : Remove the lab coat, turning it inside out as you do, and hang it in its designated area or place it in the appropriate laundry receptacle.
-
Inner Gloves : Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal and Decontamination Plan
Proper disposal prevents environmental contamination and accidental exposure.
-
Solid Chemical Waste : All unused this compound and materials grossly contaminated with it must be disposed of as hazardous chemical waste.[2][6] Do not empty into drains.[2] Place in a clearly labeled, sealed container for collection by environmental health and safety personnel.
-
Contaminated PPE : Disposable PPE (gloves, gowns, etc.) that is contaminated should be placed in a designated, sealed hazardous waste container.
-
Spill Cleanup : In case of a spill, evacuate the area if necessary. For a small spill, use an absorbent material to sweep up the solid, avoiding dust creation.[2][6] Place the collected material and all cleanup supplies into a sealed container for hazardous waste disposal. Ensure you are wearing the appropriate high-risk PPE during cleanup.
PPE Summary Reference Table
| Task Level | Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Risk | Handling dilute solutions; Transferring <1g in solution | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required if in well-ventilated area |
| Moderate Risk | Weighing <1g of powder; Preparing stock solutions | Chemical Splash Goggles | Nitrile Gloves (Double) | Lab Coat | Recommended; Mandatory outside of fume hood |
| High Risk | Weighing/transferring >1g of powder; Spill cleanup | Goggles & Face Shield | Neoprene/Viton™ or Double Nitrile | Disposable Gown/Coverall | Mandatory : Particulate Respirator |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. epa.gov [epa.gov]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
